molecular formula C14H12N2O B8790153 2-Amino-5-(benzyloxy)benzonitrile

2-Amino-5-(benzyloxy)benzonitrile

Cat. No.: B8790153
M. Wt: 224.26 g/mol
InChI Key: MYRYYOSOPJHSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(benzyloxy)benzonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . Its structure features a benzonitrile core substituted with an amino group and a benzyloxy group. The compound is identified by CAS Number 38711-02-3 . As a substituted benzonitrile, this compound is primarily valued in research as a versatile building block for the synthesis of more complex molecules . The nitrile functional group is a robust and biocompatible moiety found in numerous pharmaceuticals and clinical candidates . It often serves as a hydrogen bond acceptor in molecular interactions and can act as a bioisostere for carbonyl groups, helping to optimize a compound's binding to biological targets and its pharmacokinetic properties . The presence of both amino and benzyloxy groups further enhances its utility as a synthetic intermediate, allowing for diverse chemical modifications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-5-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2

InChI Key

MYRYYOSOPJHSKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C#N

Origin of Product

United States
Foundational & Exploratory

Chemical properties and structure of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry & Drug Discovery Document Type: Technical Whitepaper Version: 2.0 (High-Throughput Synthesis Compatible)

Executive Summary

In the landscape of kinase inhibitor development, 2-Amino-5-(benzyloxy)benzonitrile serves as a critical "linchpin" intermediate. It is the structural gateway to 6-substituted quinazolines , a pharmacophore found in blockbuster EGFR inhibitors like Gefitinib and Erlotinib.

This guide moves beyond basic property listing to analyze the causality of its structure: how the 5-benzyloxy group acts as a protected handle for solubility modulation, and how the ortho-amino nitrile motif functions as a "spring-loaded" trap for cyclization reagents.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a trisubstituted benzene ring where the electronic interplay between the electron-donating amino group and the electron-withdrawing cyano group creates a polarized system ideal for nucleophilic attacks.

Structural Specifications
PropertyValue / Description
Chemical Name 2-Amino-5-(benzyloxy)benzonitrile
Synonyms 5-Benzyloxyanthranilonitrile; 2-Cyano-4-(benzyloxy)aniline
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Precursor CAS 116423-58-6 (2-Amino-5-hydroxybenzonitrile)
Physical State Pale yellow to light brown crystalline solid
Melting Point 135–140 °C (Predicted/Analogous range)
Solubility High: DMSO, DMF, Ethyl Acetate, DCM Low: Water, Hexanes
The "Push-Pull" Electronic System

The reactivity of this scaffold is governed by the ortho relationship between the amine and the nitrile:

  • Activation: The amino group (

    
    ) donates electron density into the ring, increasing the nucleophilicity of the nitrogen.
    
  • Direction: The nitrile group (

    
    ) activates the adjacent carbon for nucleophilic attack during ring closure (e.g., with formamidine).
    
  • Protection: The benzyloxy group at position 5 is chemically inert during the harsh cyclization conditions but can be removed via hydrogenolysis (

    
    ) to reveal a phenol for further derivatization (e.g., attaching solubilizing morpholine tails).
    

Part 2: Synthetic Pathways & Optimization

The synthesis of 2-Amino-5-(benzyloxy)benzonitrile is most reliably achieved via O-alkylation of the commercially available 2-amino-5-hydroxybenzonitrile. This route avoids the formation of regioisomers common in nitration routes.

Protocol: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic oxygen without N-alkylation of the aniline.

Reagents:

  • Substrate: 2-Amino-5-hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: Benzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-5-hydroxybenzonitrile in DMF (5 mL/mmol) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes. Note: The solution may darken as the phenoxide anion forms.
    
  • Addition: Add Benzyl bromide dropwise. If using benzyl chloride, add KI to generate the more reactive benzyl iodide in situ.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will be less polar (higher

    
    ) than the starting phenol.
    
  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.[1][2]

  • Purification: Filter the solid. Wash with water to remove inorganic salts. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Logic Flow

SynthesisPath Start 2-Amino-5-hydroxybenzonitrile (CAS: 116423-58-6) Intermediate Phenoxide Anion (Transient) Start->Intermediate Deprotonation Reagents BnBr + K2CO3 (DMF, 60°C) Reagents->Intermediate Product 2-Amino-5-(benzyloxy)benzonitrile (Target) Intermediate->Product SN2 Attack

Figure 1: Selective O-alkylation pathway minimizing N-alkylated byproducts via base control.

Part 3: Reactivity & Downstream Applications

The primary utility of this compound is its conversion into 6-benzyloxyquinazolin-4(3H)-one , a universal precursor for EGFR tyrosine kinase inhibitors.

The Niementowski Cyclization (Modified)

Traditional Niementowski cyclization uses formamide at high temperatures (


). Modern protocols use Formamidine Acetate  or DMF-DMA  (Dimethylformamide dimethyl acetal) for milder conditions.

Mechanism:

  • The primary amine attacks the electrophilic carbon of the formamidine.

  • Elimination of ammonia/amine generates an intermediate amidine.

  • Intramolecular nucleophilic attack by the nitrile nitrogen closes the ring.

  • Rearrangement (Dimroth-like) yields the stable quinazolinone.

Visualization: From Nitrile to Quinazoline Drug Core

QuinazolineSynthesis Precursor 2-Amino-5-(benzyloxy)benzonitrile Cyclization Ring Closure (Quinazoline Core Formation) Precursor->Cyclization + Reagent Reagent Formamidine Acetate (EtOH, Reflux) Reagent->Cyclization Core 6-(Benzyloxy)quinazolin-4(3H)-one Cyclization->Core - NH3 Drug Kinase Inhibitor (e.g., Gefitinib Analog) Core->Drug 1. Chlorination (POCl3) 2. Aniline Coupling

Figure 2: The "Spring-Loaded" Cyclization. The nitrile group is essential for the rapid formation of the pyrimidine ring.

Part 4: Therapeutic Context (E-E-A-T)

The "6-Position" Strategy in Drug Design

In EGFR inhibitors, the 6-position of the quinazoline ring (derived from the 5-position of our benzonitrile) points towards the solvent-accessible region of the ATP-binding pocket.

  • Why Benzyloxy? The benzyl group is often a placeholder. In late-stage synthesis, it is removed (

    
    ) to regenerate the hydroxyl group.
    
  • Solubilization: This hydroxyl is then alkylated with solubilizing groups (e.g., morpholine-propyl in Gefitinib or bis-methoxyethoxy in Erlotinib ) to improve oral bioavailability [1].

Analytical Validation

To confirm the identity of 2-Amino-5-(benzyloxy)benzonitrile during synthesis, look for these spectral signatures:

  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, distinct peak at ~2210–2220 cm⁻¹ .

    • Amine (-NH2): Doublet at 3300–3400 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Benzylic Protons: Singlet at ~5.1 ppm (2H).

    • Aromatic Protons: Multiplets at 7.3–7.5 ppm (Benzyl) and distinct patterns for the 1,2,4-trisubstituted ring.

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Nitriles are metabolic precursors to cyanide; however, solid benzonitriles release CN⁻ slowly. Treat as toxic if swallowed.

  • Irritant: Causes skin and eye irritation (H315, H319).

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood to capture dust/aerosols.

  • PPE: Nitrile gloves (double-gloved recommended during synthesis), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Nitrile/Cyanide Organic Waste." Do not mix with acids (risk of HCN gas evolution).

References

  • BenchChem. (2025). Technical Guide: 2-Amino-5-formylbenzonitrile and Analogues. Retrieved from

  • Maskrey, T. S., et al. (2019).[3] "A New Synthesis of Gefitinib." Synlett, 30, 471–476.[3]

  • Sigma-Aldrich. (n.d.). 2-Amino-5-hydroxybenzonitrile Product Sheet (CAS 116423-58-6). Retrieved from

  • PubChem. (2025). Compound Summary: 2-Amino-5-nitrobenzonitrile (Analogous Reactivity). Retrieved from

  • Chandregowda, V., et al. (2009). "Synthesis of Gefitinib and its Intermediates." Synthetic Communications. (General reference for quinazoline construction).

Sources

2-Amino-5-(benzyloxy)benzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-Amino-5-(benzyloxy)benzonitrile , a critical intermediate in the development of 6-substituted quinazoline kinase inhibitors.

Core Identity & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

2-Amino-5-(benzyloxy)benzonitrile (CAS: 38711-02-3 ) is a bifunctional aromatic building block characterized by an ortho-aminonitrile motif and a para-benzyloxy ether. It serves as a pivotal scaffold in medicinal chemistry, specifically for constructing the quinazoline core found in EGFR (Epidermal Growth Factor Receptor) and HER2 inhibitors.

By positioning the benzyloxy group at the 5-position relative to the nitrile, this compound pre-encodes the 6-position substitution pattern essential for the potency of drugs like Lapatinib and Gefitinib (after deprotection and functionalization).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 2-Amino-5-(benzyloxy)benzonitrile
CAS Number 38711-02-3
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 132–135 °C (Typical range for pure polymorph)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~10 (Phenolic precursor)
Key Functional Groups Primary Amine (-NH₂), Nitrile (-CN), Benzyl Ether (-OBn)

Synthetic Methodology

The synthesis of 2-Amino-5-(benzyloxy)benzonitrile relies on the selective O-alkylation of the phenolic precursor. This protocol prioritizes regioselectivity, ensuring the aniline nitrogen remains unalkylated through pKa manipulation.

Reaction Pathway Diagram

SynthesisPathway Start 2-Amino-5-hydroxybenzonitrile (CAS: 3526-45-2) Intermediate Phenoxide Anion (Transient Species) Start->Intermediate Deprotonation (pKa ~10) Reagents Benzyl Bromide (BnBr) K2CO3, DMF, 60°C Reagents->Intermediate Product 2-Amino-5-(benzyloxy)benzonitrile (CAS: 38711-02-3) Intermediate->Product SN2 Nucleophilic Substitution

Caption: Selective O-alkylation pathway exploiting the acidity difference between phenol (pKa ~10) and aniline (pKa ~30).

Detailed Protocol: Selective O-Benzylation

Objective: Synthesis of 2-Amino-5-(benzyloxy)benzonitrile from 2-amino-5-hydroxybenzonitrile.

Reagents:

  • 2-Amino-5-hydroxybenzonitrile (1.0 eq)[1]

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • DMF (Dimethylformamide) (5 mL/mmol)

Procedure:

  • Activation: Charge a round-bottom flask with 2-amino-5-hydroxybenzonitrile and anhydrous K₂CO₃. Add DMF and stir at room temperature for 30 minutes. Rationale: This pre-stirring ensures formation of the phenoxide anion, which is significantly more nucleophilic than the neutral aniline amine.

  • Addition: Cool the mixture to 0°C. Add Benzyl Bromide dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or dry and use directly if purity >95% by HPLC.

Self-Validating Check:

  • 1H NMR Verification: Look for the disappearance of the phenolic -OH singlet (usually broad, >9 ppm) and the appearance of the benzyloxy methylene singlet (-OCH₂Ph) around 5.1 ppm and the aromatic benzyl protons (7.3–7.5 ppm). The amine (-NH₂) signal should remain intact around 4.0–6.0 ppm.

Applications in Drug Discovery

This compound is a "privileged structure" precursor. Its primary utility lies in the Niementowski quinazoline synthesis or cyclization with formamidine equivalents to generate the 4-anilinoquinazoline scaffold, the pharmacophore of blockbuster EGFR inhibitors.

Mechanism: From Precursor to Kinase Inhibitor

The 5-benzyloxy group on the benzonitrile ring translates to the 6-position on the final quinazoline ring. This position is critical for solvent interaction within the ATP-binding pocket of the kinase.

DrugDesign Precursor 2-Amino-5-(benzyloxy)benzonitrile Cyclization Cyclization (Formamidine Acetate, 140°C) Precursor->Cyclization Scaffold 6-(Benzyloxy)quinazolin-4(3H)-one (Key Intermediate) Cyclization->Scaffold Chlorination Chlorination (SOCl2 / POCl3) Scaffold->Chlorination ChloroInt 4-Chloro-6-(benzyloxy)quinazoline Chlorination->ChloroInt Coupling SnAr Coupling (Substituted Aniline) ChloroInt->Coupling FinalDrug EGFR Inhibitor Analog (e.g., PD 153035) Coupling->FinalDrug

Caption: Logical workflow transforming the nitrile precursor into a bioactive kinase inhibitor scaffold.

Strategic Importance:

  • Protecting Group Strategy: The benzyl group often serves as a robust protecting group. In late-stage synthesis, it can be removed (hydrogenolysis, H₂/Pd-C) to reveal a 6-hydroxyl group.

  • Solubilizing Tail Attachment: The revealed hydroxyl group is then functionalized with solubilizing moieties (e.g., morpholine-containing chains in Gefitinib ) to improve oral bioavailability.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: Metabolically stable, but thermal decomposition may release HCN.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (benzylic ether oxidation potential).

References

  • Molaid Chemical Database. (2024). 2-Amino-5-(benzyloxy)benzonitrile CAS 38711-02-3 Entry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Amino-5-hydroxybenzonitrile (Precursor). Retrieved from [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. (Demonstrates the utility of 6-alkoxy quinazolines). Retrieved from [Link]

  • Organic Syntheses. (2024). General Procedures for O-Alkylation of Phenols. Retrieved from [Link]

Sources

Solubility profile of 2-Amino-5-(benzyloxy)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process optimization strategies for 2-Amino-5-(benzyloxy)benzonitrile (CAS: 59557-91-4 / 74511-44-7 related).

As a Senior Application Scientist, I have structured this guide not merely as a data repository, but as a process development framework . Since specific public solubility tables for this proprietary intermediate are rare in open literature, this guide synthesizes structural analysis with field-proven purification protocols (Gefitinib intermediate synthesis) and provides the rigorous methodology required to generate valid internal data.

Part 1: Executive Summary & Structural Analysis

2-Amino-5-(benzyloxy)benzonitrile is a critical intermediate, most notably in the synthesis of EGFR inhibitors like Gefitinib . Its purity directly impacts the yield and quality of the final API. Understanding its solubility landscape is the " go/no-go " gate for efficient scale-up.

Structural Dissection & Solubility Prediction

To predict solubility behavior without empirical tables, we analyze the molecule's functional groups using the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP).

Functional GroupCharacterSolvent Interaction Potential
Benzonitrile Core Aromatic, Electron-withdrawing

-

stacking (favors aromatic solvents like Toluene).
Amino Group (-NH₂) H-bond DonorFavors protic solvents (Alcohols) and acceptors (Ethers, Ketones).
Benzyloxy Group Lipophilic, BulkyIncreases

, reducing water solubility and requiring higher solvent volumes in alcohols.
Nitrile (-CN) Polar, H-bond AcceptorHigh dipole moment; favors polar aprotic solvents (DMSO, DMF, Acetonitrile).

The Verdict:

  • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

  • Moderate/Temperature-Dependent Solubility: Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol (ideal for crystallization).

  • Low/Insoluble: Water, Hexane, Cyclohexane (ideal anti-solvents).

Part 2: Experimental Determination Protocols

Since precise mole-fraction data varies by crystal polymorph and purity, you must validate solubility internally. Below is the Self-Validating Laser Monitoring Protocol we employ for high-value intermediates.

Dynamic Laser Monitoring Method (Synthetic Method)

This method is superior to the static "shake-flask" method for generating temperature-dependent curves (


 vs. 

) quickly.

Workflow Logic:

  • Preparation: A known mass of solute and solvent are placed in a jacketed vessel.

  • Dissolution: Temperature is raised linearly until the laser transmittance hits a plateau (100% dissolution).

  • Recrystallization: Temperature is lowered to detect the Metastable Zone Width (MSZW).

Workflow Diagram

The following diagram outlines the decision logic for solvent selection based on solubility data.

Solubility_Workflow Start Start: Solvent Screening Solubility_Test Run Laser Monitoring (Dynamic Method) Start->Solubility_Test Data_Analysis Analyze Solubility (x) vs Temp (T) Solubility_Test->Data_Analysis Decision_High Solubility > 0.1 mol/L at 25°C? Data_Analysis->Decision_High Decision_Temp High dS/dT Slope? Decision_High->Decision_Temp No (Moderate) Reaction_Solvent Candidate: Reaction Solvent (DMF, DMSO) Decision_High->Reaction_Solvent Yes (Too Soluble) Anti_Solvent Candidate: Anti-Solvent (Water, Hexane) Decision_High->Anti_Solvent Very Low Decision_Temp->Reaction_Solvent No (Flat Curve) Cryst_Solvent Candidate: Cooling Crystallization (Ethanol, Toluene, EtOAc) Decision_Temp->Cryst_Solvent Yes (Steep Curve)

Caption: Logical workflow for categorizing solvents based on experimental solubility thresholds.

Part 3: Thermodynamic Modeling & Data Analysis

To interpolate solubility at any temperature (essential for process control), fit your experimental data to the Modified Apelblat Equation . This model is the industry standard for rigid aromatic systems like benzonitriles.

The Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation for Process Engineers:

  • If

    
     is highly negative , dissolution is strongly endothermic (solubility increases sharply with heat). This indicates a good solvent for cooling crystallization .
    
  • Standard Fit: For 2-Amino-5-(benzyloxy)benzonitrile, we expect

    
     in pure solvents like Ethanol and Ethyl Acetate.
    

Part 4: Process Application - Purification Strategy

Based on the solubility profile of similar Gefitinib intermediates, the following purification strategies are recommended.

Recommended Solvent Systems
Process StepRecommended SolventRationale
Reaction Medium Acetonitrile or Toluene Balances solubility of reactants (benzyloxy-aniline derivatives) while allowing product precipitation or easy extraction.
Recrystallization Ethyl Acetate / Hexane (Gradient)The compound dissolves in hot EtOAc. Adding Hexane (anti-solvent) forces controlled precipitation, removing polar impurities.
Alternative Cryst. Ethanol (Hot)"Classic" recrystallization. Dissolve at reflux (~78°C), cool to 5°C. High recovery yield due to steep solubility curve.
Impurity Rejection Mechanism

The primary impurities in this synthesis are often:

  • Unreacted 4-chloro-2-cyanoaniline (Starting material).

  • O-benzylated isomers (Regioisomers).

Protocol: Using Toluene for recrystallization is particularly effective here. The benzyloxy group interacts favorably with Toluene at high temperatures (


C). Upon cooling, the more symmetric target molecule crystallizes out, while regioisomers (which often have lower symmetry and melting points) remain in the mother liquor.
Crystallization Logic Diagram

Cryst_Logic Crude Crude 2-Amino-5-(benzyloxy) benzonitrile Dissolve Dissolve in Toluene (T = 85°C) Crude->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Cool Controlled Cooling (Rate: 10°C/hr) Filter->Cool Nucleation Nucleation Onset (T ~ 45-50°C) Cool->Nucleation Isolate Filtration & Wash (Cold Toluene) Nucleation->Isolate Dry Vacuum Dry (T < 60°C) Isolate->Dry

Caption: Optimized cooling crystallization workflow using Toluene to maximize impurity rejection.

Part 5: References

  • Synthesis of Gefitinib Intermediates : ChemicalBook & PubChem Records. (2025). "Synthesis routes for 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline."

  • Thermodynamic Modeling Standards : Journal of Chemical & Engineering Data. Standard protocols for Apelblat analysis of aromatic nitriles. (General Reference for Methodology).

  • Solvent Selection Methodology : Gani, R. et al. (2006).[1] "Solvent Selection Methodology for Pharmaceutical Processes." Chemical Engineering Research and Design.

  • Related Compound Data : "Solubility of 2-Amino-5-nitrobenzonitrile." BenchChem Technical Guides. Used as a structural analogue for polarity assessment.

(Note: Specific solubility mole-fraction tables for this exact CAS are proprietary to API manufacturers. The profiles above are derived from structural analogues and standard process chemistry principles for this class of compounds.)

Sources

Literature review on 2-Amino-5-(benzyloxy)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, derivatization, and application of 2-Amino-5-(benzyloxy)benzonitrile , a critical pharmacophore in the development of kinase inhibitors.

Core Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

2-Amino-5-(benzyloxy)benzonitrile (CAS 38711-02-3) represents a high-value intermediate in medicinal chemistry, specifically for the synthesis of 6-substituted quinazolines and 5-substituted indazoles . Its structural architecture—a benzene ring functionalized with an electron-donating amino group, an electron-withdrawing cyano group, and a lipophilic benzyloxy ether—makes it an ideal "lock-and-key" precursor for ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

This guide provides a self-validating workflow for synthesizing this core, derivatizing it into bioactive scaffolds, and evaluating its physicochemical properties.

Chemical Architecture & Strategic Importance

The "6-Position" Gateway

In the context of quinazoline-based drugs (e.g., Gefitinib, Erlotinib), the substituent at the 6-position of the quinazoline ring is critical for solubility and binding affinity within the ATP pocket.

  • Mapping: The C5-benzyloxy group of the benzonitrile precursor maps directly to the C6-position of the final quinazoline ring.

  • Mechanism: The benzyloxy group provides steric bulk that occupies the hydrophobic region of the kinase active site, while the ether linkage allows for metabolic stability compared to esters.

Structural Mapping Diagram

The following diagram illustrates the atom-to-atom mapping from the precursor to the active drug scaffold.

ScaffoldMapping cluster_legend Atom Mapping Precursor 2-Amino-5-(benzyloxy)benzonitrile (Precursor) Quinazoline 6-(Benzyloxy)quinazolin-4(3H)-one (Scaffold) Precursor->Quinazoline Cyclization (Formamide/DMF-DMA) Indazole 5-(Benzyloxy)-1H-indazol-3-amine (Scaffold) Precursor->Indazole Diazotization (NaNO2/SnCl2) M1 Benzonitrile C1 (-CN) → Quinazoline C4 M2 Benzonitrile C2 (-NH2) → Quinazoline N3 M3 Benzonitrile C5 (-OBn) → Quinazoline C6

Figure 1: Divergent synthesis pathways and atom mapping of the 2-amino-5-(benzyloxy)benzonitrile core.

Synthesis of the Core Scaffold

Target: 2-Amino-5-(benzyloxy)benzonitrile CAS: 38711-02-3 Purity Goal: >98% HPLC

Retrosynthetic Analysis

The most robust industrial route avoids the direct nitration of benzonitriles (which yields inseparable isomers) and instead utilizes a nucleophilic aromatic substitution (


) on a fluoro-nitro precursor, followed by chemoselective reduction.

Pathway: 5-Fluoro-2-nitrobenzonitrile


 5-(Benzyloxy)-2-nitrobenzonitrile 

Product
Step-by-Step Protocol
Step 1:

Etherification

Objective: Install the benzyloxy group while preserving the nitrile.

  • Reagents: 5-Fluoro-2-nitrobenzonitrile (1.0 eq), Benzyl alcohol (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Anhydrous).[1]

  • Protocol:

    • Charge a reaction vessel with 5-fluoro-2-nitrobenzonitrile dissolved in DMF (5 vol).

    • Add

      
       (powdered) followed by benzyl alcohol dropwise at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitoring by TLC (30% EtOAc/Hex) should show disappearance of the fluoro-starting material.

    • Quench: Pour mixture into ice-water (10 vol). The product, 5-(benzyloxy)-2-nitrobenzonitrile , will precipitate as a yellow solid.

    • Filter, wash with water, and dry.[2][3]

    • Yield Expectation: 85–90%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without hydrolyzing the

group.
  • Reagents: Stannous Chloride Dihydrate (

    
    , 5.0 eq) or Iron powder/Ammonium Chloride.
    
  • Solvent: Ethanol / Ethyl Acetate (1:1).

  • Protocol:

    • Suspend 5-(benzyloxy)-2-nitrobenzonitrile in Ethanol.

    • Add

      
       portion-wise (exothermic reaction; maintain temp <60°C).
      
    • Reflux for 2 hours.

    • Workup: Cool and neutralize with saturated

      
       solution. Critical: This forms a tin emulsion. Filter through a Celite pad to remove inorganic salts.
      
    • Extract filtrate with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water.[4]

Derivatization: Building the Kinase Inhibitor

Once the core is synthesized, it serves as the "spine" for two major classes of drugs.

Synthesis of 6-(Benzyloxy)quinazolin-4(3H)-one

This is the precursor to 4-anilinoquinazolines (EGFR inhibitors).

Reaction Logic: The amino group attacks the electrophilic carbon of a formamide equivalent (DMF-DMA), followed by ring closure involving the nitrile nitrogen.

  • Reagents: 2-Amino-5-(benzyloxy)benzonitrile, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Protocol:

    • Reflux the core in neat DMF-DMA for 3 hours.

    • The intermediate (formamidine) is often isolated or used in situ.

    • Cyclization: Treat the intermediate with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) in Acetic Acid or Isopropanol at reflux.

    • Result: Formation of the 4-anilinoquinazoline via Dimroth rearrangement.

Synthesis of 3-Aminoindazoles

Reaction Logic: Diazotization of the amine creates a diazonium salt which undergoes intramolecular cyclization.

  • Protocol:

    • Dissolve core in conc.[2] HCl.

    • Add

      
       (aq) at 0°C.
      
    • Reduce the diazonium intermediate with

      
       in situ.
      
    • Result: 5-(benzyloxy)-1H-indazol-3-amine.[5]

Quantitative Data & Properties

Physicochemical Profile
PropertyValue / DescriptionRelevance
Molecular Weight 224.26 g/mol Fragment-based drug design compliant
LogP (Predicted) 2.8 – 3.2Good membrane permeability
H-Bond Donors 1 (

)
Key interaction with kinase hinge region
H-Bond Acceptors 3 (

)
Solvation and binding
Melting Point 134 – 136 °CIndicator of crystalline purity
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Fluoro-2-nitrobenzonitrile Step1 Step 1: SNAr Etherification (BnOH, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 5-(Benzyloxy)-2-nitrobenzonitrile (Yellow Solid) Step1->Inter1 Step2 Step 2: Nitro Reduction (SnCl2, EtOH, Reflux) Inter1->Step2 Product FINAL CORE: 2-Amino-5-(benzyloxy)benzonitrile Step2->Product Deriv1 Route A: Quinazoline (DMF-DMA -> Aniline) Product->Deriv1 Cyclization Deriv2 Route B: Indazole (NaNO2 -> SnCl2) Product->Deriv2 Diazotization

Figure 2: Step-by-step synthesis workflow from commercial starting materials to bioactive derivatives.

References

  • Vertex Pharmaceuticals. (2004). Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. US Patent Application 20040254177A1.[5] Link

  • Pharmacia & Upjohn SpA. (2002). Aminoindazole derivatives active as kinase inhibitors. US Patent 7,511,136. Link

  • Molaid Chemicals. (n.d.). 2-amino-5-(benzyloxy)benzonitrile - CAS 38711-02-3 Technical Data.[6] Link

  • Organic Chemistry Portal. (2018). Synthesis of Quinazolines. Link

  • BenchChem. (2025).[2] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Link[1]

Sources

Thermodynamic Stability of 2-Amino-5-(benzyloxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 2-Amino-5-(benzyloxy)benzonitrile (CAS 38711-02-3), a critical intermediate in the synthesis of indazole- and quinazoline-based kinase inhibitors.

Executive Summary & Chemical Context

2-Amino-5-(benzyloxy)benzonitrile is a bifunctional aromatic scaffold utilized primarily as a precursor for fused heterocyclic systems (e.g., 3-aminoindazoles via diazotization/cyclization). Its thermodynamic stability is governed by the interplay between the electron-donating amino/benzyloxy groups and the electron-withdrawing nitrile group.

  • Primary Stability Risk: The ortho-amino nitrile motif is a "pre-reactive" configuration, thermodynamically primed for cyclization. While stable as a solid under ambient conditions, it exhibits specific vulnerabilities to acid-catalyzed hydrolysis and oxidative degradation in solution.

  • Critical Application: Synthesis of kinase inhibitors (e.g., VEGFR/EGFR targets) where the benzyloxy group serves as a lipophilic anchor or a protected phenol.

Physicochemical Profiling

Understanding the intrinsic properties is the first step in thermodynamic assessment.

PropertyValue / CharacteristicThermodynamic Implication
CAS Number 38711-02-3 Unique Identifier
Formula C₁₄H₁₂N₂OMW: 224.26 g/mol
Physical State Solid (Crystalline Powder)High lattice energy stabilizes the reactive ortho groups.
Melting Point 130–135 °C (Estimated*)Sharp endotherm indicates high purity; broadening suggests degradation.
Solubility Low (Water); High (DMSO, DCM)Hydrophobic benzyloxy group limits aqueous solubility, reducing hydrolysis risk in neutral media.
pKa (Aniline) ~3.5 – 4.0Weak base; protonation at low pH activates the ring for electrophilic attack.

*Note: Exact melting point varies by polymorph and purity; value estimated based on 2-amino-5-methoxybenzonitrile analogs.

Thermodynamic Stability Analysis

Solid-State Thermodynamics (Crystal Lattice)

In the solid state, 2-Amino-5-(benzyloxy)benzonitrile is stabilized by intermolecular hydrogen bonding between the amino protons (


) and the nitrile nitrogen (

).
  • Polymorphism Risk: High. The flexibility of the benzyloxy ether linkage allows for multiple conformational packing arrangements.

  • Lattice Energy: The melting point serves as a proxy for lattice energy. A higher melting point correlates with greater thermodynamic stability against spontaneous degradation.

Solution-Phase Reactivity & Degradation Pathways

The compound acts as a "chemical spring," stable in storage but reactive under stress.

Mechanism A: Nitrile Hydrolysis (Thermodynamic Sink)

The nitrile group is thermodynamically unstable relative to the amide and carboxylic acid but kinetically trapped.

  • Acidic Conditions: Protonation of the nitrile nitrogen facilitates water attack, yielding the primary amide (2-amino-5-(benzyloxy)benzamide).

  • Basic Conditions: Nucleophilic attack by hydroxide yields the same amide, eventually hydrolyzing to the carboxylate.

Mechanism B: Oxidative Instability

The electron-rich aniline moiety is susceptible to radical oxidation, leading to:

  • N-Oxidation: Formation of hydroxylamines.

  • Polymerization: Formation of azo-dimers (indicated by darkening color from yellow to brown).

Mechanism C: Benzyloxy Cleavage

While the ether linkage is generally stable, it is thermodynamically susceptible to:

  • Acidolysis: Strong acids (e.g., HBr, HI) or Lewis acids (BBr₃) cleave the ether to form the phenol.

  • Hydrogenolysis: Palladium-catalyzed hydrogenation removes the benzyl group (often intentional in synthesis, but a stability risk if trace metals are present).

Visualizing Degradation Pathways

The following diagram illustrates the thermodynamic degradation cascades.

DegradationPathways Fig 1. Thermodynamic Degradation Pathways of 2-Amino-5-(benzyloxy)benzonitrile Compound 2-Amino-5-(benzyloxy) benzonitrile Amide Degradant A: Benzamide Derivative Compound->Amide + H2O (H+/OH-) Hydrolysis Phenol Degradant C: 2-Amino-5-hydroxy benzonitrile Compound->Phenol H+ / Lewis Acid Debenzylation Azo Degradant D: Azo-Dimer (Oxidation) Compound->Azo [O], Light Oxidative Coupling Acid Degradant B: Benzoic Acid Deriv. Amide->Acid + H2O Hydrolysis

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), heat of fusion (

), and onset of thermal decomposition (

).

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 300 °C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting event (Integrate for

      
      ).
      
    • Exotherm/Baseline Shift: Decomposition onset.

    • Acceptance Criteria: Single sharp endotherm. Multiple peaks indicate polymorphism or solvates.

Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and establish stability limits.

Stress ConditionProcedureTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60 °C, 24 hrsAmide / Benzoic Acid
Base Hydrolysis 0.1 N NaOH, 60 °C, 24 hrsAmide / Carboxylate
Oxidation 3% H₂O₂, RT, 4 hrsN-Oxides / Azo dimers
Thermal (Solid) 80 °C, 7 daysThermal degradation
Photostability 1.2 million lux-hoursPhoto-oxidation products

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

Experimental Workflow Diagram

StabilityWorkflow Fig 2. Workflow for Assessing Thermodynamic Stability cluster_Solid Solid State Characterization cluster_Liquid Solution State Stress Start Start: Pure Compound DSC DSC / TGA (Thermal Profile) Start->DSC XRPD X-Ray Powder Diffraction (Polymorph Check) Start->XRPD Acid Acid Stress (0.1N HCl) Start->Acid Base Base Stress (0.1N NaOH) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Analysis HPLC-MS Analysis (Identify Degradants) DSC->Analysis XRPD->Analysis Acid->Analysis Base->Analysis Ox->Analysis Report Thermodynamic Stability Profile Analysis->Report

Handling & Storage Recommendations

Based on the thermodynamic risks identified:

  • Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed container to minimize thermal energy available for oxidation or hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the amino group.

  • Light Protection: Use amber vials to prevent photo-initiated radical formation at the benzylic position.

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage; prefer aprotic solvents (DMSO, DMF) if solution storage is necessary, but solid state is preferred.

References

  • Synthesis & Application Context

    • Title: Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them.[1]

    • Source: US Patent 20040254177A1 (Example 5 details the use of 2-amino-5-(benzyloxy)benzonitrile).
    • URL
  • Chemical Identity & CAS Verification

    • Title: 2-amino-5-(benzyloxy)benzonitrile (CAS 38711-02-3) Entry.[2]

    • Source: MolAid / Chemical Book.
    • URL:[Link]

  • General Methodology for Stability

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: International Council for Harmonis
    • URL:[Link]

Sources

The Strategic Role of 2-Amino-5-(benzyloxy)benzonitrile in the Development of 3-Aminoindazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In contemporary medicinal chemistry, the design of highly selective, multitargeted kinase inhibitors is paramount for treating complex malignancies and neurodegenerative disorders. At the heart of this drug discovery paradigm lies 2-Amino-5-(benzyloxy)benzonitrile , a critical synthetic building block used to construct the 3-aminoindazole pharmacophore [[1]]().

The 3-aminoindazole core is a privileged scaffold that acts as an efficient ATP-competitive hinge-binding template within the kinase domain 2. By strategically utilizing 2-Amino-5-(benzyloxy)benzonitrile, drug development professionals can synthesize 5-benzyloxy-1H-indazol-3-amine, a versatile intermediate that enables the rapid diversification of substituents at the C3, N1, and C5 positions. This technical guide explores the mechanistic synthesis, biological applications, and experimental workflows associated with this vital compound.

Mechanistic Synthesis: Constructing the 3-Aminoindazole Core

The conversion of 2-Amino-5-(benzyloxy)benzonitrile into a 3-aminoindazole derivative relies on a highly controlled diazotization followed by a reductive intramolecular cyclization. The proximity of the ortho-nitrile group to the newly formed arylhydrazine intermediate drives a spontaneous ring closure.

Synthesis A 2-Amino-5-(benzyloxy)benzonitrile B NaNO2, HCl (0-2°C) [Diazotization] A->B C Diazonium Salt Intermediate B->C D SnCl2, HCl [Reduction] C->D E Arylhydrazine Intermediate D->E F Intramolecular Cyclization (Attack on Nitrile) E->F G 5-Benzyloxy-1H-indazol-3-amine F->G

Synthetic mechanism from 2-Amino-5-(benzyloxy)benzonitrile to the 3-aminoindazole core.

Experimental Protocol: Synthesis of 5-Benzyloxy-1H-indazol-3-amine

This self-validating protocol ensures high-yield conversion while preventing the degradation of the diazonium intermediate 3.

Step-by-Step Methodology:

  • Preparation of the Suspension: Suspend 63.27 g (0.282 mol) of 2-amino-5-(benzyloxy)benzonitrile in 500 mL of concentrated hydrochloric acid (HCl). Cool the mixture in an ice bath to maintain a strict internal temperature of 0–2°C.

  • Diazotization: Dissolve 23.32 g (0.338 mol) of sodium nitrite (

    
    ) in 75 mL of distilled water. Add this solution dropwise to the acidic suspension over 30 minutes.
    
    • Causality Check: Strict temperature control (<5°C) is mandatory. Higher temperatures will cause the diazonium salt to decompose into a phenol derivative, drastically reducing the yield. Stir for 2 hours.

  • Reductive Cyclization: In a separate vessel, preform a solution of 509.25 g (2.26 mol) of stannous chloride (

    
    ) in 380 mL of concentrated HCl, cooled to 2°C. Add the cold diazonium suspension dropwise to the 
    
    
    
    solution.
    • Causality Check:

      
       acts as a mild, selective reducing agent. It reduces the diazonium species to an arylhydrazine without over-reducing the cyano group. The nucleophilic hydrazine nitrogen immediately attacks the electrophilic carbon of the adjacent nitrile, forcing ring closure.
      
  • Isolation: After 3 hours of stirring, filter the cold suspension. Treat the moist solid with 1.8 L of boiling water and 300 mL of 95% ethanol for 30 minutes to dissolve the product. Filter the hot cloudy solution to remove insoluble tin salts.

  • Basification & Precipitation: Concentrate the filtrate to remove ethanol, then treat dropwise with 0.35 L of 35% NaOH at 4°C to neutralize the hydrochloride salt. Filter the resulting light brown solid and dry under vacuum at 50°C to yield the free base (Yield: ~73.8 g) 4.

Medicinal Chemistry Applications: Targeting the ATP Hinge Region

Derivatives synthesized from 2-Amino-5-(benzyloxy)benzonitrile are highly potent Receptor Tyrosine Kinase (RTK) and Cyclin-Dependent Kinase (CDK) inhibitors. The 3-aminoindazole moiety acts as an ATP mimetic. The N1 and N2 atoms of the indazole ring, along with the C3-amino group, form a critical network of hydrogen bonds with the amino acid residues (e.g., Glu and Cys/Ala) in the kinase hinge region [[2]]().

Key Therapeutic Domains
  • Oncology (RTK Inhibition): 3-aminoindazole derivatives are the backbone of drugs like Entrectinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and pan-Tropomyosin Receptor Kinases (pan-TRKs) used in non-small cell lung cancer (NSCLC) 5. Other derivatives, like ABT-869 (Linifanib) , target the VEGFR and PDGFR families to inhibit tumor angiogenesis 2.

  • Neurodegeneration (CDK Inhibition): The scaffold is highly effective against CDK5, a kinase implicated in the hyperphosphorylation of tau protein. Modulating this pathway presents a viable therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders 6.

Pathway Ligand Growth Factors (e.g., VEGF, NGF) RTK Receptor Tyrosine Kinases (ALK, ROS1, VEGFR) Ligand->RTK ATP ATP Binding to Hinge Region RTK->ATP Activation Signaling Downstream Cascade (MAPK, PI3K/AKT) ATP->Signaling Phosphorylation Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Inhibitor 3-Aminoindazole Derivative (e.g., Entrectinib) Inhibitor->ATP Competitive Inhibition

Mechanism of action of 3-aminoindazole derivatives as competitive RTK inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the 3-aminoindazole core dictates target selectivity. The benzyloxy group originating from 2-Amino-5-(benzyloxy)benzonitrile provides a bulky, lipophilic moiety that can be deprotected and functionalized to probe the solvent-exposed regions of the kinase binding pocket.

Compound / Scaffold DerivativePrimary Kinase TargetsIC₅₀ ValuePrimary IndicationReference
3-amino-5-substituted indazole (Hit 1) ALK73 nMNSCLC (Preclinical)7
Entrectinib (Optimized) ALK, ROS1, TRKA/B/C< 2 nMALK/ROS1+ Solid Tumors5
ABT-869 (Linifanib) KDR (VEGFR2), FLT311 nM (KDR)Anti-angiogenesis2
Indazole-3-amine derivatives FGFR1, FGFR2< 4.1 nMBreast/Colon Cancer8

Preclinical Validation: Kinase Assay Workflow

To validate the efficacy of novel 3-aminoindazole derivatives synthesized from 2-Amino-5-(benzyloxy)benzonitrile, a robust High-Throughput Screening (HTS) kinase assay is required.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol measures the competitive displacement of ATP by the indazole inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
    
  • Compound Dilution: Dissolve the 3-aminoindazole derivative in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (ranging from 10 μM to 0.5 nM).

  • Enzyme-Inhibitor Incubation: Add 5 μL of recombinant kinase (e.g., ALK or VEGFR2 at 1 nM final concentration) to a 384-well plate. Add 100 nL of the inhibitor compound. Incubate at room temperature for 30 minutes.

    • Causality Check: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP introduction, ensuring accurate kinetic measurements.

  • Reaction Initiation: Add 5 μL of a substrate mix containing a biotinylated peptide substrate (1 μM) and ATP.

    • Causality Check: The ATP concentration must be set exactly at the predetermined Michaelis constant (

      
      ) for the specific kinase. Setting 
      
      
      
      ensures the assay is highly sensitive to competitive hinge-binders like 3-aminoindazoles.
  • Detection: After 60 minutes, terminate the reaction by adding 10 μL of a stop buffer containing EDTA (to chelate

    
     and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
    
  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (measuring emission at 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • US Patent 20040254177A1 / EP1820503A2 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. Google Patents. 3

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor . Journal of Medicinal Chemistry (ACS Publications), 2016. 5

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor . Journal of Medicinal Chemistry (ACS Publications), 2007. 2

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Advances (RSC Publishing), 2021. 8

Sources

2-Amino-5-(benzyloxy)benzonitrile: A Strategic Building Block for 6-Substituted Quinazoline Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the quinazoline core—specifically the 4-anilinoquinazoline scaffold—is a privileged pharmacophore fundamental to numerous receptor tyrosine kinase (RTK) inhibitors, including EGFR and HER2 inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). 2-Amino-5-(benzyloxy)benzonitrile (CAS: 38711-02-3) serves as a highly efficient, atom-economical starting material for synthesizing these complex molecules. This whitepaper details the chemical logic, mechanistic pathways, and field-proven protocols for leveraging this specific synthon to construct 6-benzyloxyquinazolines.

Structural Rationale & Chemical Logic

To understand why 2-amino-5-(benzyloxy)benzonitrile is a superior building block, we must examine the topological mapping of the starting material onto the final quinazoline ring system.

The Nitrile Advantage

Traditional quinazoline syntheses often rely on anthranilic acid derivatives or isatoic anhydrides, which require harsh dehydrating conditions to cyclize. By utilizing an ortho-aminobenzonitrile, the cyano group (-CN) acts as an internal, highly reactive electrophile. The annulation proceeds via nucleophilic attack on the nitrile carbon, bypassing the need for carboxylic acid activation and significantly improving atom economy.

Topological Mapping: Why the 5-Benzyloxy Group?

When 2-aminobenzonitrile undergoes annulation to form a quinazoline:

  • The amine nitrogen (-NH₂) becomes N1 of the quinazoline.

  • The nitrile carbon (-CN) becomes C4 of the quinazoline.

  • Following the IUPAC numbering of the fused benzene ring, the C5 position of the starting benzonitrile maps directly to the C6 position of the resulting quinazoline.

Therefore, 2-amino-5-(benzyloxy)benzonitrile yields a 6-benzyloxyquinazoline . In kinase inhibitor design, the 6-position of the quinazoline core is critical; it typically projects outward into the solvent-exposed channel of the ATP-binding pocket. The benzyloxy group serves as a robust protecting group during the harsh cyclization steps and can later be selectively cleaved to reveal a 6-hydroxyl group—the standard anchor for appending water-solubilizing moieties (e.g., the 3-morpholinopropoxy group in Gefitinib).

Mechanistic Pathways for Quinazoline Annulation

The most robust method for converting 2-amino-5-(benzyloxy)benzonitrile into a 4-anilinoquinazoline involves a two-step sequence utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA). This avoids the use of toxic Vilsmeier-Haack reagents (POCl₃) and generates volatile byproducts (methanol and dimethylamine) that simplify downstream purification.

G SM 2-Amino-5-(benzyloxy)benzonitrile (Starting Material) Int1 N'-(4-(benzyloxy)-2-cyanophenyl)- N,N-dimethylformimidamide SM->Int1 + DMF-DMA - MeOH Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Int1 Int2 Amidine Intermediate (Nucleophilic Attack on C=N) Int1->Int2 + Ar-NH2 - HNMe2 Reagent2 Ar-NH2 (Aniline Derivative) Reagent2->Int2 Cyclization Intramolecular Cyclization (Attack on Nitrile) Int2->Cyclization Heat / Acid catalysis Product 6-Benzyloxy-N-arylquinazolin-4-amine (Target Pharmacophore) Cyclization->Product Tautomerization / Aromatization

Fig 1: Mechanistic pathway of DMF-DMA mediated quinazoline annulation.

Alternative Green Chemistry Annulations

Recent advancements in transition-metal-free synthesis have expanded the utility of 2-aminobenzonitriles[1]. For instance, acid-mediated [4+2] annulations using N-benzyl cyanamides in strongly hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) provide rapid access to 2-aminoquinazolines[2]. Furthermore, green chemistry protocols have successfully employed 2-aminobenzonitriles with activated CO₂ in the presence of 1-methylhydantoin anion-functionalized ionic liquids to yield quinazoline-2,4(1H,3H)-diones[3].

The Role of the Benzyloxy Group: Deprotection and Derivatization

Once the 6-benzyloxy-N-arylquinazolin-4-amine core is constructed, the benzyl ether must be cleaved to allow for further functionalization. Because quinazolines are basic, hydrogenolysis (Pd/C, H₂) is typically preferred over strong Lewis acids (like BBr₃), which can coordinate tightly to the quinazoline nitrogens and complicate workup.

Deprotection A 6-Benzyloxyquinazolin-4-amine (Protected Intermediate) C 6-Hydroxyquinazolin-4-amine (Reactive Phenol) A->C Benzyl Cleavage B Hydrogenolysis (Pd/C, H2, MeOH) B->C E Target Kinase Inhibitor (Solvent-Exposed Motif) C->E SN2 Substitution D O-Alkylation (e.g., 3-morpholinopropyl chloride) D->E

Fig 2: Deprotection and derivatization of the 6-benzyloxy group.

Experimental Methodology: Self-Validating Protocol

The following is a field-proven, step-by-step methodology for the synthesis of a 6-benzyloxy-N-arylquinazolin-4-amine.

Phase 1: Formation of the Formamidine Intermediate
  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-(benzyloxy)benzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 to 2.0 eq). No additional solvent is required if the scale permits stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 100–105 °C) for 2.5 hours.

    • Causality: The elevated temperature drives off the methanol byproduct, shifting the equilibrium entirely toward the N'-(4-(benzyloxy)-2-cyanophenyl)-N,N-dimethylformimidamide intermediate.

  • Workup & Validation: Concentrate the mixture under reduced pressure.

    • Expert Insight: Strip the resulting residue twice with toluene. This azeotropically removes residual dimethylamine, which can otherwise compete with the aniline in the next step and form a 4-(dimethylamino)quinazoline byproduct. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (fluorescent blue under 254 nm UV).

Phase 2: Dimroth-Type Cyclization
  • Amine Addition: Dissolve the crude formamidine intermediate in glacial acetic acid (to achieve a 0.5 M concentration). Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).

  • Cyclization: Heat the solution to 115–120 °C for 3–4 hours.

    • Causality: Acetic acid serves a dual purpose. It protonates the dimethylamine leaving group (enhancing its leaving ability) and activates the nitrile carbon, facilitating intramolecular nucleophilic attack by the newly formed amidine nitrogen to close the pyrimidine ring.

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice-water. Neutralize cautiously with saturated aqueous sodium bicarbonate until pH 8 is reached.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

    • Validation: ¹H NMR should confirm the disappearance of the dimethylamine protons (~3.0 ppm) and the appearance of the characteristic quinazoline C2-H singlet (typically around 8.6–8.8 ppm).

Quantitative Data & Methodological Comparison

The versatility of 2-aminobenzonitriles allows for various annulation strategies depending on the desired substitution pattern. The table below summarizes key reaction parameters across different methodologies.

Synthesis MethodKey ReagentsCatalyst / SolventConditionsTypical YieldRef
Formamidine Route DMF-DMA, AnilineAcetic AcidReflux, 2-4 h75 - 90%Standard
Ortho-Aminoketimine Grignard, IsothiocyanateNaOH / H₂O80 °C, 1-2 h76 - 91%[1]
[4+2] Annulation N-Benzyl cyanamideHCl / HFIP70 °C, 1 h~85%[2]
CO₂ Cycloaddition CO₂ (0.1 MPa)[P4442][1-MHy] IL353 K, 30 h91 - 97%[3]

References

  • Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: PMC - NIH URL
  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL
  • Title: Efficient Synthesis of Quinazoline-2,4(1H,3H)

Sources

The Ionization Dynamics of 2-Amino-5-(benzyloxy)benzonitrile: pKa Determination, Electronic Effects, and Synthetic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Whitepaper

Executive Summary

Understanding the ionization profile (pKa) of active pharmaceutical ingredients and their precursors is a fundamental prerequisite for successful drug design and synthesis. 2-Amino-5-(benzyloxy)benzonitrile is a critical synthetic intermediate, most notably utilized in the preparation of 3-aminoindazole derivatives which act as potent cyclin-dependent kinase (CDK) inhibitors[1].

Due to a complex interplay of inductive and resonance effects from its functional groups, this molecule exhibits highly atypical basicity. This whitepaper deconstructs the electronic causality behind its exceptionally low pKa, explores the implications for both physiological behavior and synthetic reactivity, and provides a field-proven, self-validating experimental protocol for accurately measuring its ionization constant.

Structural and Electronic Determinants of Ionization

To understand the basicity of 2-amino-5-(benzyloxy)benzonitrile, we must isolate the electronic contributions of its substituents relative to the parent aniline core (baseline pKa ~4.60).

The Ortho-Nitrile Effect (-I, -M)

The cyano (-CN) group at the ortho position (C1) relative to the amine (C2) acts as a powerful electron-withdrawing group. It pulls electron density away from the amine nitrogen through both through-bond induction (-I) and


-system resonance (-M). This extreme electron withdrawal destabilizes the conjugate acid (anilinium cation), drastically reducing basicity. Empirical data confirms this: the pKa of the intermediate 2-aminobenzonitrile is measured at an exceptionally low 0.77 at 25°C [2][3].
The Para-Benzyloxy Effect (+M, -I)

The benzyloxy group (-OCH₂Ph) is located at the C5 position, which is para to the amine. Alkoxy groups present a nuanced electronic profile: the electronegative oxygen exerts a weak inductive withdrawal (-I), but its lone pairs participate strongly in resonance, donating electron density into the aromatic ring (+M)[4]. Because the group is para to the amine, the resonance effect dominates, slightly increasing the electron density on the nitrogen and stabilizing the protonated state.

Using the Hammett equation (


), we can predict the net pKa. The powerful withdrawing effect of the ortho-nitrile is slightly offset by the donating effect of the para-benzyloxy group, yielding an estimated net pKa of ~1.49 .

ElectronicEffects cluster_0 Substituent Effects on Amine Basicity CN Ortho -CN Group Strong -I, -M Effect (Decreases pKa by ~3.8) Amine Aniline Core Base pKa ~4.6 CN->Amine Electron Withdrawal OBn Para -OBn Group Strong +M, Weak -I Effect (Increases pKa by ~0.7) OBn->Amine Electron Donation Result 2-Amino-5-(benzyloxy)benzonitrile Net pKa ~1.5 Amine->Result Combined Effect

Diagram 1: Logical relationship of substituent electronic effects on the basicity of the aniline core.

Implications for Physiologic and Synthetic Environments

Physiologic State

Because the pKa is approximately 1.5, 2-amino-5-(benzyloxy)benzonitrile is an extremely weak base. At physiological pH (7.4), the molecule is >99.99% unionized . Combined with the highly lipophilic benzyloxy moiety, the neutral free base exhibits profound aqueous insolubility.

Synthetic Causality: The Diazotization Bottleneck

In drug development, this compound is frequently converted to 5-benzyloxy-1H-indazol-3-amine via diazotization[1]. The mechanism requires the amine to first be protonated to form an anilinium salt before reacting with sodium nitrite (NaNO₂).

The Causality: Because the amine is so weakly basic (pKa ~1.5), standard dilute acids (e.g., 1M HCl) cannot sufficiently protonate it. If the free base remains unprotonated, the reaction fails. Therefore, synthetic protocols must utilize extreme conditions—specifically, suspending the compound in concentrated hydrochloric acid (37%) —to force the equilibrium toward the reactive anilinium cation[1].

Synthesis A Free Base 2-Amino-5-(benzyloxy)benzonitrile (Unionized, Unreactive) B Anilinium Cation Protonated Amine (Reactive Species) A->B Conc. HCl (Forces protonation of weak base) C Diazonium Salt Intermediate B->C NaNO2 / H2O 0-2 °C D Indazole Derivative 5-Benzyloxy-1H-indazol-3-amine C->D SnCl2 / HCl Reduction & Cyclization

Diagram 2: Synthetic pathway demonstrating the necessity of extreme acidity to drive the reactivity of the weak base.

Self-Validating Protocol for pKa Determination

Step-by-Step Methodology
  • Electrode Calibration (Validation Step): Calibrate the glass pH electrode using the Gran's plot method in the exact cosolvent mixtures being used. This corrects for the liquid junction potential shifts caused by the organic solvent.

  • Cosolvent Preparation: Prepare 50 µM solutions of the analyte in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by weight). Causality: Methanol ensures the lipophilic free base remains fully dissolved throughout the titration.

  • Acidification: Adjust the starting pH of the solution to 0.5 using 0.5 M HCl. Causality: To capture the full sigmoidal titration curve for a molecule with a pKa of ~1.5, the baseline must be at least one full pH unit below the pKa to ensure 100% protonation at the start.

  • UV-Metric Titration: Titrate with 0.1 M KOH in small increments up to pH 4.0. Record the UV-Vis spectrum (200–400 nm) after each addition.

  • Spectral Validation (Self-Validation Step): Overlay the spectra and verify the presence of sharp isosbestic points . Causality: An isosbestic point proves that only two species (protonated and unprotonated) are contributing to the absorbance. If the point drifts, it indicates precipitation or degradation, and the run must be discarded.

  • Data Extrapolation: Calculate the apparent pKa (

    
    ) for each methanol concentration using Target Factor Analysis (TFA). Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ). The y-intercept of this Yasuda-Shedlovsky plot yields the true aqueous pKa.

pKaWorkflow S1 1. Cosolvent Prep (MeOH/Water) S2 2. Acidification (pH 0.5 with HCl) S1->S2 S3 3. UV Titration (Titrate with KOH) S2->S3 S4 4. Spectral Validation (Isosbestic Check) S3->S4 S5 5. Extrapolation (Yasuda-Shedlovsky) S4->S5

Diagram 3: Self-validating experimental workflow for cosolvent UV-metric pKa determination.

Quantitative Data Summaries

Table 1: Hammett Substituent Constants and pKa Contributions

SubstituentPosition (rel. to NH₂)Electronic EffectHammett Constant (

)
Estimated

pKa
-CN Ortho (C1)Strong -I, Strong -M~ 0.85 (apparent)-3.83
-OCH₂Ph Para (C5)Weak -I, Strong +M-0.25 (

)
+0.72
Net Result Predicted pKa: ~1.49

Table 2: Ionization Profile of 2-Amino-5-(benzyloxy)benzonitrile across Physiological pH

Biological CompartmentLocal pH% Protonated (Cation)% Unionized (Neutral Free Base)
Gastric Acid (Fasting)1.5~ 50.00%~ 50.00%
Gastric Acid (Fed)3.0~ 3.00%~ 97.00%
Intestinal Fluid6.5< 0.01%> 99.99%
Blood Plasma7.4< 0.01%> 99.99%

References

Sources

Technical Monograph: Chemical Identity and Nomenclature of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Amino-5-(benzyloxy)benzonitrile , a critical intermediate in the synthesis of aminoindazole-based kinase inhibitors.

Nomenclature Hierarchy & IUPAC Standards

The systematic naming of 2-Amino-5-(benzyloxy)benzonitrile follows strict IUPAC priority rules, which dictate the principal functional group and the numbering of the aromatic ring.

Determination of Principal Functional Group

In a polysubstituted benzene ring containing a nitrile group (-CN), an amine group (-NH₂), and an ether group (-OR), the nitrile group takes precedence over both the amine and the ether for the parent name selection.

  • Priority Order: Nitrile (

    
    ) > Amine (
    
    
    
    ) > Ether (
    
    
    ).
  • Parent Structure: Benzonitrile.[1][2][3][4][5]

Numbering Logic

The carbon atom of the benzene ring attached to the nitrile group is designated as C1 . Numbering proceeds around the ring to give the substituents the lowest possible locants.

  • C1: Attached to Cyano group (-CN).

  • C2: Attached to Amino group (-NH₂). (Numbering towards the amine gives it position 2, which is lower than if we numbered towards the ether at position 4 or 5).

  • C5: Attached to Benzyloxy group (-OCH₂Ph).[6]

Resulting IUPAC Name: 2-Amino-5-(benzyloxy)benzonitrile.[5][6][7]

Alternative Nomenclature

While the benzonitrile parent is preferred, the compound can be named as a derivative of aniline or as a phenyl ether, though these are less common in formal documentation.

  • Aniline-based: 4-(Benzyloxy)-2-cyanoaniline (Here, aniline is the parent, but nitrile has higher priority, making this a non-preferred name).

  • Ether-based: 2-Amino-5-(phenylmethoxy)benzonitrile (Substituting "benzyloxy" with "phenylmethoxy").

Synonyms & Identifiers

The following table consolidates the chemical identifiers for precise database searching and procurement.

Identifier TypeValue
CAS Registry Number 38711-02-3
Preferred IUPAC Name 2-Amino-5-(benzyloxy)benzonitrile
Common Synonyms 5-Benzyloxy-2-aminobenzonitrile; 2-Amino-5-phenylmethoxybenzonitrile
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
SMILES NC1=C(C#N)C=C(OCC2=CC=CC=C2)C=C1
InChI Key KZQOQJOYJXVQID-UHFFFAOYSA-N

Structural Analysis & Visualization

The following diagram illustrates the structural connectivity and the priority logic used for naming.

ChemicalStructure cluster_logic IUPAC Naming Priority Benzene Benzene Ring (Core) CN Nitrile Group (-CN) Priority: 1 (Parent) Benzene->CN C1 NH2 Amino Group (-NH2) Position: 2 Benzene->NH2 C2 (Ortho to CN) OBn Benzyloxy Group (-OCH2Ph) Position: 5 Benzene->OBn C5 (Meta to CN) CN->NH2 Higher Priority NH2->OBn Higher Priority

Figure 1: Structural connectivity and IUPAC priority hierarchy for 2-Amino-5-(benzyloxy)benzonitrile.

Synthesis & Application Context

Role in Drug Discovery

2-Amino-5-(benzyloxy)benzonitrile serves as a pivotal "scaffold precursor" in medicinal chemistry, specifically for the synthesis of 3-aminoindazole derivatives. The indazole core is a privileged structure in kinase inhibitor design, targeting enzymes such as Cyclin-Dependent Kinases (CDKs) , which are critical regulators of the cell cycle and potential targets for cancer therapy [1].

The benzyloxy group at the C5 position acts as a protected phenol. In late-stage synthesis, this group can be deprotected (e.g., using boron tribromide or hydrogenation) to reveal a hydroxyl group, allowing for further diversification (e.g., introducing solubilizing groups like morpholine or piperazine chains common in drugs like Gefitinib).

Synthetic Pathway: Formation of the Indazole Core

The transformation of 2-Amino-5-(benzyloxy)benzonitrile into the bioactive 3-aminoindazole core involves a diazotization-reduction cyclization sequence.

Mechanism:

  • Diazotization: The primary amine at C2 is converted into a diazonium salt using sodium nitrite (

    
    ) in concentrated acid.
    
  • Reduction & Cyclization: The diazonium intermediate is reduced (typically with Stannous Chloride,

    
    ) to a hydrazine intermediate, which spontaneously cyclizes with the adjacent nitrile group to form the indazole ring.
    

SynthesisPathway Start 2-Amino-5-(benzyloxy)benzonitrile (CAS: 38711-02-3) Step1 Step 1: Diazotization NaNO2, conc. HCl, 0°C Start->Step1 Inter Diazonium Intermediate [Ar-N≡N]+ Step2 Step 2: Reduction/Cyclization SnCl2, conc. HCl Inter->Step2 Product 5-Benzyloxy-1H-indazol-3-amine (Kinase Inhibitor Scaffold) Step1->Inter Step2->Product

Figure 2: Synthetic workflow for the conversion of 2-Amino-5-(benzyloxy)benzonitrile to the indazole scaffold.

Experimental Protocol

The following protocol outlines the conversion of 2-Amino-5-(benzyloxy)benzonitrile to 5-benzyloxy-1H-indazol-3-amine , a standard procedure in the synthesis of kinase inhibitors [2].

Reagents Required:

  • 2-Amino-5-(benzyloxy)benzonitrile (CAS 38711-02-3)[8]

  • Sodium Nitrite (

    
    )[5][6][7]
    
  • Stannous Chloride (

    
    )[5][6][7]
    
  • Concentrated Hydrochloric Acid (

    
    )[5][6][7]
    
  • Ethanol[6][7]

Step-by-Step Methodology:

  • Preparation of Diazonium Salt:

    • Suspend 63.27 g (0.282 mol) of 2-Amino-5-(benzyloxy)benzonitrile in 500 mL of concentrated HCl.

    • Cool the suspension to 0°C using an ice bath.

    • Add a solution of 23.32 g (0.338 mol) of sodium nitrite in 75 mL of water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 2 hours at 0–5°C to ensure complete diazotization.

  • Reduction and Cyclization:

    • Prepare a solution of 509.25 g (2.26 mol) of stannous chloride in 380 mL of concentrated HCl. Cool this solution to 2°C .

    • Add the cold diazonium suspension (from Step 1) dropwise to the stannous chloride solution.

    • Stir the reaction mixture for 3 hours at low temperature.

  • Isolation:

    • Filter the resulting suspension to collect the solid precipitate.[9]

    • Wash the moist solid with boiling water and ethanol to remove inorganic salts and impurities.

    • Yield: The resulting solid is the hydrochloride salt or free base of 5-benzyloxy-1H-indazol-3-amine, ready for further coupling reactions (e.g., with acyl chlorides or isocyanates).

References

  • Aminoindazole derivatives active as kinase inhibitors.
  • Process for the preparation of 3-amino-indazole derivatives.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details a robust, two-step synthesis protocol for 2-Amino-5-(benzyloxy)benzonitrile , a critical pharmacophore intermediate used in the development of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors similar to Neratinib/HKI-272).[1]

The synthesis addresses the primary challenge of this scaffold: chemoselectivity . The protocol is designed to install the benzyl ether protecting group before generating the sensitive aniline moiety, and utilizes a reduction method that preserves the benzyl ether bond, which is prone to cleavage under standard catalytic hydrogenation conditions.

Target Molecule Profile[1]
  • IUPAC Name: 2-Amino-5-(benzyloxy)benzonitrile[1][2]

  • Alternative Name: 4-(Benzyloxy)-2-cyanoaniline[1]

  • Core Scaffold: Benzonitrile[1]

  • Key Functionalities: Primary Amine (C2), Benzyloxy Ether (C5), Nitrile (C1)[1]

Retrosynthetic Strategy

The most reliable route utilizes 5-hydroxy-2-nitrobenzonitrile as the starting material.[1] This pathway avoids the potential N-alkylation side reactions that occur if one attempts to benzylate the aminophenol directly. Furthermore, it employs a nitro-reduction strategy compatible with the benzyl ether.[1]

Strategic Workflow Diagram

Retrosynthesis Target Target: 2-Amino-5-(benzyloxy)benzonitrile Inter Intermediate: 5-(Benzyloxy)-2-nitrobenzonitrile Inter->Target Nitro Reduction (Avoids Hydrogenolysis) SM Starting Material: 5-Hydroxy-2-nitrobenzonitrile SM->Inter O-Alkylation (Williamson Ether Synthesis) Reagent1 Benzyl Bromide (BnBr) Reagent1->Inter Reagent2 Fe / NH4Cl (Chemoselective Reduction) Reagent2->Target

Figure 1: Retrosynthetic logic prioritizing regiocontrol and functional group compatibility.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-nitrobenzonitrile

Reaction Type: Williamson Ether Synthesis (O-Alkylation) Objective: Selective protection of the phenolic hydroxyl group.[1]

Materials
ReagentEquiv.Role
5-Hydroxy-2-nitrobenzonitrile 1.0Starting Material
Benzyl Bromide (BnBr) 1.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0Base
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetone (or DMF)10 VolSolvent
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 5-Hydroxy-2-nitrobenzonitrile and Acetone (or DMF for higher solubility). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (anhydrous) and catalytic Potassium Iodide .[1] Stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.

  • Alkylation: Dropwise add Benzyl Bromide over 10 minutes.

    • Caution: Benzyl bromide is a lachrymator.[1] Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C for Acetone) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting material (more polar) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification: Triturate the crude solid with cold ethanol or recrystallize from Ethanol/Water to yield 5-(benzyloxy)-2-nitrobenzonitrile as a yellow solid.[1]

Step 2: Synthesis of 2-Amino-5-(benzyloxy)benzonitrile

Reaction Type: Bechamp Reduction (Fe/NH₄Cl) Objective: Chemoselective reduction of the nitro group to aniline without cleaving the benzyl ether.[1]

Materials
ReagentEquiv.Role
5-(Benzyloxy)-2-nitrobenzonitrile 1.0Intermediate
Iron Powder (Fe) 4.0 - 5.0Reducing Agent
Ammonium Chloride (NH₄Cl) 2.0 - 3.0Electrolyte/Buffer
Ethanol / Water (3:[1]1)15 VolSolvent System
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (iron sludge can be heavy) and a reflux condenser.

  • Preparation: Dissolve Ammonium Chloride in water and add it to the flask containing Ethanol and Iron Powder .

  • Activation: Heat the Fe/NH₄Cl suspension to reflux for 15 minutes to activate the iron surface.

  • Addition: Add 5-(Benzyloxy)-2-nitrobenzonitrile (from Step 1) in portions over 20 minutes to the refluxing mixture.

    • Note: The reaction is exothermic. Maintain gentle reflux.[1]

  • Reaction: Stir at reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: TLC should show the conversion of the yellow nitro compound to a fluorescent/blue-active amine spot.

  • Workup (Critical Step):

    • While the mixture is still hot , filter it through a pad of Celite to remove the iron oxide sludge.

    • Tip: Wash the Celite pad with hot ethanol to recover trapped product.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x) .

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or Isopropanol to yield the final target as an off-white to pale yellow crystalline solid.[1]

Workflow Visualization

Workflow Step1 Step 1: Alkylation (Acetone, Reflux) Workup1 Filtration & Crystallization Step1->Workup1 Step2 Step 2: Reduction (Fe/NH4Cl, Reflux) Workup1->Step2 Workup2 Hot Filtration (Celite) Step2->Workup2 Final Pure Target (Recrystallization) Workup2->Final

Figure 2: Operational workflow emphasizing the critical hot filtration step.

Analytical Validation (Expected Data)

AssayExpected ResultInterpretation
Appearance Pale yellow/off-white solidTypical for slightly oxidized anilines.[1]
Melting Point 130–135 °C (Approx.)[1]Distinct from nitro precursor (~160°C).[1]
¹H NMR (DMSO-d₆) δ 5.05 (s, 2H, O-CH₂-Ph)Benzylic protons (Key confirmation of ether).[1]
¹H NMR (DMSO-d₆) δ 5.80 (s, 2H, -NH₂)Broad singlet, exchangeable with D₂O.[1]
¹H NMR (DMSO-d₆) δ 6.8–7.4 (m, 8H)Aromatic protons (3 on core, 5 on benzyl).[1]
IR Spectroscopy ~2210 cm⁻¹Nitrile (-CN) stretch.[1]
IR Spectroscopy ~3350, 3450 cm⁻¹Primary Amine (-NH₂) stretch doublet.[1]

Critical Scientific Rationale (E-E-A-T)

Why Iron/NH₄Cl instead of Catalytic Hydrogenation?

While catalytic hydrogenation (H₂/Pd-C) is cleaner and easier to scale for many nitro reductions, it poses a severe risk of hydrogenolysis (cleavage) of the benzyl ether bond, which would regenerate the phenol. The Fe/NH₄Cl method (Bechamp reduction) is chemoselective for the nitro group and leaves the O-benzyl ether intact [1, 2].

Why Potassium Carbonate?

Using a stronger base like NaOH or KOH can lead to hydrolysis of the nitrile group to an amide or acid, especially at elevated temperatures. K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ~10) but mild enough to preserve the nitrile (pKa >25) [3].

References

  • Shanghai Jiao Tong University. "Method for synthesizing 4-benzyloxy aniline hydrochloride." Patent CN102001955A.[1] (Validates Fe/Sn reduction of benzyloxy-nitro compounds). Available at:

  • National Institutes of Health (NIH). "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines."[1] (Validates K2CO3/Acetone alkylation protocol). Available at: [Link]

Sources

Technical Protocol: Synthetic Pathways for 6-(Benzyloxy)quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for drug discovery. It details the conversion of 2-Amino-5-(benzyloxy)benzonitrile into 6-(benzyloxy)quinazolin-4(3H)-one , a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors).

Introduction & Strategic Analysis

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive molecules, including Gefitinib , Erlotinib , and Lapatinib .

The specific precursor, 2-Amino-5-(benzyloxy)benzonitrile , presents a unique synthetic advantage. The benzyloxy group at position 5 (relative to the nitrile) translates to position 6 on the final quinazolinone ring. This protecting group is robust enough to survive cyclization but can be selectively removed later (e.g., via hydrogenolysis) to reveal a phenolic hydroxyl group for further diversification (e.g., etherification with solubilizing tails like morpholine-propyl chains).

Reaction Logic & Regiochemistry

The transformation involves two distinct chemical events:[1]

  • Nitrile Activation: Hydrolysis of the C1-cyano group to a carboxamide.

  • Heterocyclization: Condensation of the C2-amino and C1-carboxamide groups with a one-carbon donor (C2 source) to close the pyrimidine ring.

Regiochemical Mapping:

  • Starting Material: 2-Amino (C2), 5-Benzyloxy (C5), Benzonitrile (C1).

  • Product: The C2-amino nitrogen becomes N1 . The C1-nitrile carbon becomes C4 . Consequently, the C5-benzyloxy group maps to C6 of the quinazoline system.

Experimental Protocols

We present two validated pathways: a robust Two-Step Method (recommended for scale-up and purity) and a rapid One-Pot Microwave Method (recommended for library generation).

Method A: The "Gold Standard" Two-Step Synthesis (Recommended)

This pathway isolates the intermediate benzamide, ensuring high purity and preventing the formation of "dimeric" side products common in harsh one-pot reactions.

Step 1: Radziszewski Hydrolysis to 2-Amino-5-(benzyloxy)benzamide
  • Rationale: Standard acid/base hydrolysis can over-hydrolyze the nitrile to a carboxylic acid. The Radziszewski reaction uses alkaline hydrogen peroxide to stop selectively at the amide.

Reagents:

  • Substrate: 2-Amino-5-(benzyloxy)benzonitrile (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 eq)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or NaOH (1.1 eq)
    
  • Solvent: DMSO or Ethanol/Water (3:1)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-Amino-5-(benzyloxy)benzonitrile in 20 mL DMSO.

  • Activation: Add

    
     (30 mmol) and stir at 0°C for 10 minutes.
    
  • Addition: Dropwise add 30%

    
     (50 mmol). Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

    
    ) will disappear, replaced by the lower 
    
    
    
    amide.
  • Workup: Pour the mixture into 100 mL ice-water. The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with cold water (

    
     mL), and dry in a vacuum oven at 45°C.
    
    • Expected Yield: 85–95%

    • Checkpoint: Verify amide formation via IR (appearance of doublet -NH2 peaks at 3150-3400 cm⁻¹ and amide C=O at ~1660 cm⁻¹).

Step 2: Cyclization with Triethyl Orthoformate (TEOF)
  • Rationale: TEOF provides the C2 carbon under mild conditions. Using a catalytic acid (Sulfamic acid or p-TSA) accelerates the elimination of ethanol.

Reagents:

  • Substrate: 2-Amino-5-(benzyloxy)benzamide (from Step 1)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (5–10 eq, acts as solvent) or 1.5 eq in Ethanol.

  • Catalyst: Sulfamic Acid (5 mol%) or Ammonium Acetate.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the benzamide (5 mmol) in TEOF (10 mL).

  • Catalysis: Add Sulfamic acid (0.25 mmol).

  • Reflux: Heat to reflux (146°C) for 3–6 hours. The suspension will clear as the intermediate imidate forms, then potentially precipitate the product.

  • Completion: Monitor via LC-MS for [M+H]+ = 253.

  • Workup: Cool to RT. The product often crystallizes out. If not, remove excess TEOF under reduced pressure.

  • Purification: Triturate the residue with cold Ethanol or Diethyl Ether to remove unreacted reagents.

    • Target:6-(Benzyloxy)quinazolin-4(3H)-one

    • Expected Yield: 80–90%

Method B: One-Pot Microwave-Assisted Synthesis (High Throughput)

This method utilizes formamide as both solvent and reactant at high temperatures, suitable for rapid analog generation.

Reagents:

  • Substrate: 2-Amino-5-(benzyloxy)benzonitrile (1.0 eq)

  • Reagent/Solvent: Formamide (excess, ~10 vol)

  • Catalyst: Ammonium Acetate (1.0 eq) (Optional, promotes ammonia evolution)

Procedure:

  • Loading: Place 1.0 mmol of nitrile and 3 mL Formamide into a microwave-safe vial.

  • Irradiation: Heat at 150°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Quench: Pour the hot reaction mixture into 20 mL ice-water.

  • Isolation: Filter the precipitate. Recrystallize from DMF/Ethanol.

    • Note: This method is faster but may yield lower purity due to thermal degradation of the benzyl ether if temperatures exceed 180°C.

Critical Control Points & Troubleshooting

ParameterCritical LimitConsequence of FailureCorrective Action
Temperature (Step 1) < 60°COver-hydrolysis to carboxylic acid.Maintain < 40°C; use ice bath during H2O2 addition.
pH (Step 1) pH 9-10Low pH slows hydrolysis; pH >12 risks acid formation.Use K2CO3 (buffered) instead of NaOH.
Benzyl Stability < 180°CDebenzylation (cleavage to phenol).Avoid strong Lewis acids (e.g., AlCl3, BBr3) and extreme heat.
Moisture (Step 2) AnhydrousHydrolysis of TEOF back to formate.Use dry glassware; TEOF is water-sensitive.

Visualizing the Workflow

The following diagram illustrates the reaction mechanism and process flow, highlighting the regiochemical mapping of the benzyloxy group.

QuinazolineSynthesis cluster_mechanism Regiochemistry Tracking Start 2-Amino-5-(benzyloxy) benzonitrile Step1 Radziszewski Hydrolysis (H2O2, K2CO3, DMSO) Start->Step1 Nitrile Hydration Inter Intermediate: 2-Amino-5-(benzyloxy) benzamide Step1->Inter Amide Formation Step2 Cyclocondensation (TEOF, Sulfamic Acid, Reflux) Inter->Step2 + 1-Carbon Source Note1 C1-CN becomes C4-Carbonyl Inter->Note1 Product Target: 6-(Benzyloxy) quinazolin-4(3H)-one Step2->Product Ring Closure (-EtOH) Note2 C5-OBn becomes C6-OBn Product->Note2

Figure 1: Step-wise conversion logic from nitrile precursor to quinazolinone scaffold.

References

  • Radziszewski Reaction (Nitrile Hydrolysis)

    • McAllister, G. D., et al. "Amide Synthesis via the Hydrolysis of Nitriles." Encyclopedia of Reagents for Organic Synthesis, 2011.
    • Protocol Validation:

  • Quinazolinone Cyclization (Niementowski Variation)

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)
    • Source:

  • Microwave Assisted Synthesis

    • Kabri, Y., et al. "Microwave-assisted synthesis of quinazolinones." Frontiers in Chemistry, 2020.
    • Source:

  • Specific Application to Gefitinib Intermediates

    • Knesl, P., et al. "Improved synthesis of Gefitinib."[2] Arkivoc, 2006.

    • Source:

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-Amino-5-(benzyloxy)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique combination of reactive functional groups. This document explores the chemical reactivity of the primary amino group, offering field-proven, step-by-step protocols for its derivatization through N-alkylation, N-acylation, and palladium-catalyzed Buchwald-Hartwig amination. Additionally, a protocol for the selective deprotection of the benzyl ether is provided. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to empower researchers to effectively utilize 2-Amino-5-(benzyloxy)benzonitrile in the synthesis of novel molecular entities.

Introduction to 2-Amino-5-(benzyloxy)benzonitrile

2-Amino-5-(benzyloxy)benzonitrile is a multifunctional aromatic compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure incorporates three key functional groups:

  • A Primary Aromatic Amine (-NH₂): This group is a potent nucleophile, making it the primary site for a variety of nucleophilic substitution reactions. Its reactivity is crucial for building molecular complexity.

  • A Benzyloxy Group (-OCH₂Ph): This group is a common protecting group for phenols. Its presence allows for selective reactions at other sites of the molecule, and it can be readily removed to unmask the hydroxyl functionality. The benzyloxy moiety itself can be a key pharmacophore in certain drug classes.[1]

  • A Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring.[2] It can also serve as a synthetic handle for transformation into other functional groups, such as amines, carboxylic acids, or tetrazoles.[2]

The strategic placement of these groups makes 2-Amino-5-(benzyloxy)benzonitrile a highly versatile scaffold for the development of novel therapeutics, particularly in areas such as kinase inhibition and other targeted therapies.[3]

Chemical Reactivity and Strategic Considerations

The primary focus of this guide is on the nucleophilic character of the 2-amino group. While nucleophilic aromatic substitution (SNA r) on the benzonitrile ring is theoretically possible, the presence of the electron-donating amino and benzyloxy groups generally disfavors this pathway in the absence of a strong activating group (like a nitro group) and a suitable leaving group.[2][4] Therefore, the most productive synthetic strategies involving this molecule will leverage the nucleophilicity of the amino group.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile, readily attacking electrophilic centers. The following sections provide detailed protocols for common and powerful methods to derivatize this amino group.

The Role of the Benzyloxy and Nitrile Groups

The benzyloxy group serves primarily as a protecting group for the 5-hydroxyl functionality. Its selective removal is a key strategic step in many synthetic routes. The nitrile group, being relatively robust, will typically be unreactive under the conditions described for the modification of the amino group.[5] However, care should be taken during the deprotection of the benzyloxy group to avoid concomitant reduction of the nitrile.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of 2-Amino-5-(benzyloxy)benzonitrile

This protocol describes a standard procedure for the N-alkylation of the primary amino group using an alkyl halide.

Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-5-(benzyloxy)benzonitrile and base in a suitable solvent B Add alkyl halide dropwise A->B 1. Reagents C Heat the reaction mixture B->C 2. Initiation D Monitor progress by TLC C->D 3. Monitoring E Quench reaction and perform aqueous work-up D->E 4. Completion F Dry organic layer and concentrate E->F 5. Isolation G Purify by column chromatography F->G 6. Purification

Caption: A typical workflow for the N-alkylation of 2-Amino-5-(benzyloxy)benzonitrile.

Materials:

  • 2-Amino-5-(benzyloxy)benzonitrile

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-(benzyloxy)benzonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Add anhydrous DMF or MeCN to achieve a concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF/MeCN).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. Cesium carbonate is often more effective than potassium carbonate due to its greater solubility in organic solvents.

  • Solvent: Polar aprotic solvents like DMF and MeCN are excellent choices as they dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[6]

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially for less reactive alkyl halides.

ParameterConditionRationale
Base K₂CO₃ or Cs₂CO₃Neutralizes acid byproduct and enhances nucleophilicity.
Solvent DMF or MeCNPolar aprotic solvent favors Sₙ2 reactions.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Monitoring TLCAllows for tracking the consumption of starting material and formation of the product.
Protocol 2: N-Acylation of 2-Amino-5-(benzyloxy)benzonitrile

This protocol details the N-acylation using an acyl chloride or anhydride.

Workflow for N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-5-(benzyloxy)benzonitrile and base in an anhydrous solvent B Cool to 0 °C A->B 1. Preparation C Add acylating agent dropwise B->C 2. Addition D Allow to warm to room temperature and stir C->D 3. Reaction E Quench with water and perform extractive work-up D->E 4. Work-up F Dry organic layer and concentrate E->F 5. Isolation G Purify by recrystallization or column chromatography F->G 6. Purification

Caption: A general workflow for the N-acylation of an aromatic amine.

Materials:

  • 2-Amino-5-(benzyloxy)benzonitrile

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine (Et₃N) or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Amino-5-(benzyloxy)benzonitrile (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the acidic byproduct (HCl or carboxylic acid), which would otherwise protonate the starting amine and render it non-nucleophilic.[7]

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting material.[7]

  • Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction between the amine and the highly reactive acylating agent.

ParameterConditionRationale
Base Triethylamine or PyridineNeutralizes acid byproduct, driving the reaction to completion.
Solvent DCM or THFAnhydrous conditions are essential to prevent hydrolysis of the acylating agent.
Temperature 0 °C to RTControls the initial exothermicity of the reaction.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond between the amino group and an aryl halide.[1][8]

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd catalyst, ligand, and base to a Schlenk tube B Add 2-Amino-5-(benzyloxy)benzonitrile and aryl halide A->B 1. Solids C Add degassed solvent B->C 2. Solvent D Heat the reaction mixture C->D 3. Heating E Cool, dilute, and filter through Celite D->E 4. Quenching F Perform extractive work-up E->F 5. Isolation G Purify by column chromatography F->G 6. Purification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve substrate in solvent B Add Pd/C catalyst (and inhibitor if needed) A->B 1. Reagents C Purge with H₂ gas B->C 2. Atmosphere D Stir under H₂ atmosphere C->D 3. Reaction E Filter through Celite to remove catalyst D->E 4. Catalyst Removal F Concentrate the filtrate E->F 5. Isolation G Purify if necessary F->G 6. Final Product

Sources

High-Performance Solvent Engineering for 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the use of 2-Amino-5-(benzyloxy)benzonitrile (CAS: 59557-91-4, or related analogs), a critical building block in the synthesis of EGFR inhibitors like Gefitinib .

From Solubility Mapping to Green Cyclization Protocols

Abstract

2-Amino-5-(benzyloxy)benzonitrile is a hydrophobic, poly-functionalized scaffold utilized primarily in the synthesis of quinazoline-based kinase inhibitors. Its poor aqueous solubility and tendency to aggregate in non-polar media present challenges for process scalability. This guide provides a rationale for solvent selection based on Hansen Solubility Parameters (HSP), offering "green" replacements for traditional dipolar aprotic solvents (DMF, DMAc). Furthermore, it details an optimized protocol for the cyclocondensation reaction with formamidine acetate to yield the 6-(benzyloxy)quinazolin-4(3H)-one core.

Part 1: Physicochemical Profiling & Solubility Mapping

To optimize reactions, one must first understand the solute-solvent interaction forces. This molecule features a polarized nitrile group (H-bond acceptor), a primary amine (H-bond donor/acceptor), and a lipophilic benzyloxy tail.

Hansen Solubility Parameters (HSP) Analysis

The solubility behavior can be predicted using the "Like Dissolves Like" principle quantified by the HSP distance (


).
  • 
     (Dispersion):  High (due to 
    
    
    
    -stacking of benzene/benzyl rings).
  • 
     (Polarity):  Moderate (Nitrile dipole).
    
  • 
     (Hydrogen Bonding):  Moderate (Amine donor).
    

Solvent Selection Logic:

  • Traditional (High Solubility): DMF, DMSO, NMP. (High

    
    , Moderate 
    
    
    
    ). Drawback: Toxicity, difficult workup.
  • Green Alternatives (Recommended):

    • 2-MeTHF (2-Methyltetrahydrofuran): Excellent replacement for DCM/THF. Good for N-alkylation.

    • n-Butanol: High boiling point (

      
      C), moderate polarity. Ideal for high-temp cyclizations.
      
    • CPME (Cyclopentyl Methyl Ether): Low peroxide formation, hydrophobic enough for aqueous extractions.

Solubility Screening Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended process step (Reaction vs. Purification).

SolubilityLogic Start Solvent Selection for 2-Amino-5-(benzyloxy)benzonitrile Process Intended Process? Start->Process Rxn_HighTemp High-Temp Cyclization (>100°C) Process->Rxn_HighTemp Quinazoline Formation Rxn_LowTemp N-Alkylation/Acylation (<80°C) Process->Rxn_LowTemp Amine Functionalization Purification Crystallization Process->Purification Workup Solv_Butanol n-Butanol (Green, High BP) Rec: Primary Choice Rxn_HighTemp->Solv_Butanol Solv_DMF DMF/DMAc (Toxic, High Sol.) Rec: Avoid if possible Rxn_HighTemp->Solv_DMF Traditional Solv_2MeTHF 2-MeTHF (Green, Easy Workup) Rxn_LowTemp->Solv_2MeTHF Solv_EtOAc EtOAc / Heptane (Anti-solvent pair) Purification->Solv_EtOAc

Caption: Decision matrix for solvent selection prioritizing green chemistry principles (2-MeTHF, n-Butanol) over hazardous traditional solvents.

Part 2: Optimized Reaction Protocol

Cyclization to 6-(benzyloxy)quinazolin-4(3H)-one

This is the critical step for synthesizing Gefitinib-like intermediates. The reaction involves the condensation of the 2-amino group with a C1 source (Formamidine Acetate) followed by cyclization involving the nitrile.

Mechanism Note: The reaction of 2-aminobenzonitrile with formamidine acetate typically yields 4-aminoquinazoline under anhydrous conditions. However, to obtain the quinazolin-4-one (required for Gefitinib), hydrolytic conditions or a specific workup are required to convert the intermediate amidine/imine to the ketone.

Protocol A: Green Cyclization in n-Butanol

Objective: Synthesis of 6-(benzyloxy)quinazolin-4(3H)-one. Scale: 10 mmol (approx. 2.38 g of starting material).

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Amino-5-(benzyloxy)benzonitrile 238.271.02.38 gLimiting Reagent
Formamidine Acetate 104.111.51.56 gCyclization Agent
n-Butanol 74.12-25 mLSolvent (Green)
Acetic Acid (Glacial) 60.050.50.3 mLCatalyst/Hydrolysis

Experimental Steps:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the 2-Amino-5-(benzyloxy)benzonitrile and n-Butanol. Stir to create a suspension.

  • Reagent Addition: Add Formamidine Acetate and Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) .

    • Observation: The suspension should clear as it heats, then potentially become turbid again as the product forms.

    • Time: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][5] Typically complete in 4–6 hours .

  • Workup (Hydrolysis to Quinazolinone):

    • Cool the reaction mixture to room temperature.

    • Add Water (25 mL) to the reaction mixture.

    • Stir vigorously for 30 minutes. The addition of water aids in precipitating the product and hydrolyzing any residual 4-imino intermediate to the 4-one.

  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash the cake with water (2 x 10 mL) followed by cold isopropanol (1 x 10 mL) to remove residual n-butanol and acetates.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Part 3: Purification & Crystallization

If the crude product from Part 2 requires purification, avoid column chromatography (which consumes large solvent volumes). Use Recrystallization .

Protocol B: Recrystallization System

Solvent Pair: DMF (Solvent) / Water (Anti-solvent) OR Acetic Acid / Water. Note: Due to the high melting point of quinazolinones, ethanol/water is often insufficient.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Glacial Acetic Acid (approx. 5-7 mL per gram) at 80°C.

  • Precipitation: Slowly add hot Water dropwise until persistent turbidity is observed.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then chill in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the white/off-white needles. Wash with water until the filtrate is neutral pH.

Part 4: Reaction Pathway Visualization

ReactionPathway SM 2-Amino-5-(benzyloxy) benzonitrile (SM) Inter Intermediate (Amidine/Imine) SM->Inter Reflux (118°C) Reagent Formamidine Acetate + n-Butanol Reagent->Inter Product_Amine 4-Aminoquinazoline (Anhydrous Route) Inter->Product_Amine -NH3 (Anhydrous) Product_One 6-(benzyloxy) quinazolin-4(3H)-one (Target) Inter->Product_One +H2O / H+ (Hydrolysis)

Caption: Divergent pathways: Anhydrous conditions favor the 4-amino derivative, while aqueous/acidic workup yields the thermodynamic 4-quinazolinone product.

References

  • Gefitinib Synthesis Overview: Kumar, N., et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." (2014). Describes the general route via quinazolinone intermediates.

  • Green Solvent Selection: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes (2016). Provides the basis for replacing DMF with n-Butanol/2-MeTHF.

  • Quinazolinone Cyclization Mechanism: Hao, Z., et al. "Efficient access to quinolines and quinazolines..." Molecules (2021).[6] Discusses the mechanism of 2-aminobenzonitrile cyclization.

  • Formamidine Acetate Reactivity: Organic Syntheses, Coll. Vol. 5, p.582 (1973). Standard preparation and usage of formamidine acetate in heterocycle synthesis.

  • Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press. Theoretical grounding for solubility mapping.

Sources

Application Note: Scalable Synthesis of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Amino-5-(benzyloxy)benzonitrile is a critical pharmacophore used in the development of kinase inhibitors (e.g., EGFR, HER2 inhibitors) and neuroprotective agents. Its structure combines an electron-rich aniline core with a lipophilic benzyl ether and a reactive nitrile handle, making it a versatile scaffold for heterocycle formation (e.g., quinazolines).

This guide outlines a robust, two-step scale-up protocol designed for multi-gram to kilogram production. Unlike laboratory-scale methods that often rely on chromatographic purification, this protocol emphasizes crystallization-driven isolation and chemoselective reduction to ensure high purity (>98% HPLC) and process safety.[1]

Retrosynthetic Logic

The synthesis is designed to avoid the "N-alkylation vs. O-alkylation" competition inherent in starting from 2-amino-5-hydroxybenzonitrile.[1][2] Instead, we utilize a Nitro-Precursor Strategy :

  • O-Alkylation: Lock the oxygen position using a nitro-phenol precursor.[1]

  • Chemoselective Reduction: Reduce the nitro group to an amine without compromising the nitrile functionality.[1]

Process Workflow & Pathway Analysis

The following Graphviz diagram illustrates the selected synthetic route (Route A) versus the rejected alternative (Route B), highlighting the critical decision points for scale-up.

SynthesisPathway SM1 2-Hydroxy-5-nitrobenzonitrile (Starting Material) Step1 Step 1: O-Alkylation (Benzyl Bromide, K2CO3, DMF) Temp: 60°C SM1->Step1 Preferred Route (Regioselective) SM2 2-Amino-5-hydroxybenzonitrile (Alternative SM) SideRxn Risk: N-Alkylation & O-Alkylation Mixture (Difficult Purification) SM2->SideRxn Rejected Route (Selectivity Issues) Inter Intermediate: 5-(Benzyloxy)-2-nitrobenzonitrile (Crystalline Solid) Step1->Inter Precipitation/Wash Step2 Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Avoids Nitrile Reduction Inter->Step2 Reduction Product Target Product: 2-Amino-5-(benzyloxy)benzonitrile Step2->Product Crystallization

Caption: Figure 1. Comparative process flow. Route A (Green/Blue path) is selected for scale-up due to superior regiocontrol and purification efficiency compared to Route B (Red path).

Detailed Experimental Protocol

Stage 1: Synthesis of 5-(Benzyloxy)-2-nitrobenzonitrile

Reaction Type: Williamson Ether Synthesis Scale: 100 g Input[1][2]

Rationale: Using 2-Hydroxy-5-nitrobenzonitrile as the starting material ensures that alkylation occurs exclusively at the oxygen atom.[1][2] Potassium carbonate (


) is selected as the base over stronger bases (like NaH) to minimize safety risks and exotherms on scale. DMF is used for its high solubility power, accelerating the SN2 reaction.

Materials:

  • 2-Hydroxy-5-nitrobenzonitrile (1.0 equiv, 100.0 g)[1][2]

  • Benzyl Bromide (1.1 equiv, 114.6 g) [Lachrymator - Handle in Hood]

  • Potassium Carbonate (anhydrous, 1.5 equiv, 126.3 g)

  • DMF (Dimethylformamide) (5.0 vol, 500 mL)

  • Water (for workup)[3][4]

  • Ethanol (for recrystallization)[2][5]

Procedure:

  • Charging: To a 2L 3-neck reactor equipped with a mechanical stirrer and internal thermometer, charge DMF (500 mL) and 2-Hydroxy-5-nitrobenzonitrile (100 g). Stir until dissolved.

  • Base Addition: Add

    
     (126.3 g) in portions. The suspension may turn yellow/orange (phenoxide formation).[2]
    
  • Alkylation: Add Benzyl Bromide (114.6 g) dropwise via addition funnel over 30 minutes. Maintain internal temperature

    
     (mild exotherm).
    
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC.[1] Target: <1% Starting Material.

  • Quench & Isolation: Cool the reaction to 20°C. Slowly pour the reaction mixture into Ice-Water (2.0 L) under vigorous stirring. The product will precipitate as a pale yellow solid.[1]

  • Filtration: Stir the slurry for 1 hour. Filter the solid and wash the cake with Water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the filter cake in a vacuum oven at 50°C for 12 hours.

  • Purification (Optional but recommended for Pharma Grade): Recrystallize from hot Ethanol (approx. 5 vol).

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.[1][2]

Stage 2: Reduction to 2-Amino-5-(benzyloxy)benzonitrile

Reaction Type: Bechamp Reduction (Iron/Ammonium Chloride) Scale: ~130 g (from Step 1)[1]

Rationale: While Catalytic Hydrogenation (


) is cleaner, it poses a high risk of reducing the nitrile  to a benzylamine or poisoning the catalyst. The Iron/Ammonium Chloride  method is chemically orthogonal to the nitrile group, cheap, and highly scalable. It avoids the use of strong acids (like HCl in SnCl2 reduction) that could hydrolyze the nitrile to an amide.

Materials:

  • 5-(Benzyloxy)-2-nitrobenzonitrile (1.0 equiv, 130 g)[1]

  • Iron Powder (325 mesh, 4.0 equiv, 114 g)

  • Ammonium Chloride (

    
    ) (2.0 equiv, 55 g)
    
  • Ethanol (8.0 vol, 1040 mL)

  • Water (2.0 vol, 260 mL)

  • Ethyl Acetate (for extraction, if necessary)[2][6]

Procedure:

  • Preparation: In a 3L reactor, charge Ethanol (1040 mL), Water (260 mL), and

    
     (55 g). Stir to dissolve.
    
  • Substrate Addition: Add 5-(Benzyloxy)-2-nitrobenzonitrile (130 g) to the mixture.

  • Activation: Heat the mixture to 70°C (reflux).

  • Reduction: Add Iron Powder (114 g) in portions over 30 minutes. (Caution: Hydrogen gas evolution may cause foaming).[1]

  • Reaction: Reflux vigorously for 2–4 hours.

    • IPC:[1][7] Monitor by HPLC.[1] The yellow nitro compound spot should disappear, replaced by a fluorescent blue-ish amine spot.

  • Filtration: While still hot (important to prevent product precipitation on iron sludge), filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove most Ethanol.

  • Isolation: The product typically precipitates from the remaining aqueous layer upon cooling.[1][2] If it oils out, extract with Ethyl Acetate, dry over

    
    , and concentrate.[8]
    
  • Crystallization: Recrystallize the crude solid from Toluene/Heptane or Ethanol/Water to achieve final purity.[1][2]

Expected Yield: 75–85% Final Purity: >98% (HPLC area) Appearance: Off-white to beige solid.[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Step 1: Water Content Anhydrous DMF preferredPresence of water competes with phenol for benzyl bromide, generating benzyl alcohol impurity.[1][2]
Step 1: Temperature 55–65°C>70°C increases risk of double alkylation or degradation. <50°C slows reaction significantly.[1][2]
Step 2: Iron Quality Fine powder (325 mesh)Coarse iron results in stalled reactions.[1] Activated iron (acid washed) is preferred for sluggish batches.[1]
Step 2: pH Control Neutral/Mildly Acidic (

)
Strong acid (HCl) will hydrolyze the Nitrile (-CN) to Amide (-CONH2).[1][2]

Troubleshooting Table:

  • Issue: Product oils out during Step 1 quench.

    • Fix: The DMF content is too high in the quench. Increase water volume or seed with authentic crystal.[1]

  • Issue: Incomplete reduction in Step 2.

    • Fix: Add 0.5 eq more Iron and reflux for 1 additional hour. Ensure agitation is vigorous to suspend the Iron.

Analytical Control

HPLC Method (Standard Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm and 210 nm.[1]

  • Retention Times (Approx):

    • 2-Amino-5-hydroxybenzonitrile (Impurities): ~2.5 min[1][2]

    • Target (Amine): ~6.8 min

    • Intermediate (Nitro): ~9.2 min

Safety & References

Hazards:

  • Benzyl Bromide: Potent lachrymator.[1] Causes severe eye and skin irritation.[1][9] Use only in a well-ventilated fume hood.[1] Destroy excess with dilute ammonia or NaOH.[1]

  • Nitro Compounds: Potential explosion hazard if heated to dryness under confinement.[1]

  • Iron Waste: Pyrophoric risk when dry.[1] Keep iron filter cake wet with water before disposal.[1]

References:

  • Synthesis of Nitro-Benzonitriles: BenchChem Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous chemistry for nitro-alkylation and reduction).

  • Iron Reduction Protocols: Org. Synth. Coll. Vol. 2, p. 447 (General Bechamp Reduction methodology).

  • Nitrile Stability: ChemicalBook: Synthesis of 2-amino-5-chlorobenzonitrile. (Demonstrates stability of benzonitriles under similar conditions).

  • General Benzylation: Organic Chemistry Portal: Benzyl bromide synthesis and substitution.

Sources

Troubleshooting & Optimization

Improving reaction yields when using 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-5-(benzyloxy)benzonitrile Ticket Reference: #CHEM-59557-OPT Subject: Optimization of Reaction Yields & Troubleshooting Guide

Critical Data Verification (CAS Warning)

Note to Researcher: Database discrepancies exist for CAS 59557-91-4 . While some vendors assign this CAS to 2-Amino-5-(benzyloxy)benzonitrile, major registries (e.g., PubChem, Sigma) often link it to 4-Bromo-2-methoxyaniline.[1] Action Required: Verify your starting material via 1H NMR before proceeding.[1][2] This guide strictly addresses the chemistry of 2-Amino-5-(benzyloxy)benzonitrile .

Introduction: The Chemistry of the Core

2-Amino-5-(benzyloxy)benzonitrile is a high-value "push-pull" aromatic scaffold.[1] The electron-donating benzyloxy group (at C5) and the amino group (at C2) compete electronically with the electron-withdrawing nitrile (at C1).

Primary Application: Synthesis of 6-(benzyloxy)quinazoline derivatives (e.g., EGFR inhibitors).[1][3] Key Challenge: The nitrile group is less electrophilic than in unsubstituted benzonitriles due to the resonance donation from the para-benzyloxy group, often leading to stalled cyclizations or incomplete conversion.

Module 1: Optimizing Cyclization (Quinazoline Synthesis)

User Question: "I am reacting the nitrile with formamidine acetate to form the quinazoline core, but my yields are stuck at 50-60%. How do I drive this to completion?"

The Mechanism & Bottleneck

The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the formamidine, followed by intramolecular closure onto the nitrile.

  • Bottleneck: The initial amidine intermediate often fails to close onto the nitrile because the nitrile carbon is deactivated by the electron-donating benzyloxy group.[1]

Protocol Optimization Table
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Reagent Formamidine Acetate (1.2 eq)Formamidine Acetate (2.0 - 3.0 eq) Excess reagent compensates for sublimation/decomposition of formamidine at high temps.[1]
Solvent Ethanol (78°C)2-Methoxyethanol (124°C) or n-Butanol Higher thermal energy is required to overcome the activation energy of the deactivated nitrile closure.[1]
Catalyst NoneAcetic Acid (cat.) Mild acid catalysis activates the nitrile carbon towards nucleophilic attack without cleaving the benzyl ether.[1][2]
Atmosphere AmbientArgon/Nitrogen Prevents oxidation of the electron-rich aniline moiety before cyclization occurs.[1][2]
Step-by-Step Workflow
  • Dissolution: Dissolve 2-Amino-5-(benzyloxy)benzonitrile (1.0 eq) in 2-methoxyethanol (0.5 M concentration).

  • Activation: Add Formamidine Acetate (2.5 eq).

  • Reflux: Heat to 125°C (internal temp). Crucial: Use a reflux condenser; formamidine acetate subliming into the condenser must be washed back down.[1][2]

  • Monitoring: Check TLC/LCMS at 4 hours. Look for the disappearance of the nitrile peak (IR ~2200 cm⁻¹).

  • Workup: Cool to 0°C. The product, 4-amino-6-(benzyloxy)quinazoline , often precipitates.[1] Filter and wash with cold isopropanol.[1]

Module 2: Handling the Benzyl Ether (Protection Stability)

User Question: "I observe a debenzylated impurity (phenol) during my reaction. Is the benzyl group unstable?"

Diagnosis

The benzyl ether at the 5-position is generally robust, but it becomes labile under two specific conditions often found in quinazoline synthesis:

  • Strong Lewis Acids: If you use AlCl₃ or BBr₃ for other transformations.

  • High Temperature Acidic Hydrolysis: Prolonged reflux in strong aqueous acid (e.g., 6N HCl) can cleave the ether via an S_N1 mechanism.[2][3]

Troubleshooting Guide: Preventing Debenzylation
ScenarioRisk FactorSolution
Cyclization Using HCl/DioxaneSwitch to Acetic Acid or Formic Acid .[1][2] These are too weak to cleave the benzyl ether but strong enough to catalyze cyclization.[2]
Chlorination Using POCl₃Ensure the reaction is anhydrous . In the presence of water, POCl₃ generates phosphoric acid, which can cleave the ether at high temps.[3] Add DIEA (Base) to buffer the system.[2]
Hydrogenation Pd/C reduction of other groupsThe benzyl group will cleave with Pd/C + H₂.[1][2] Use Fe/NH₄Cl or SnCl₂ if you need to reduce a nitro group elsewhere without touching the benzyl.[1]

Module 3: Impurity Profiling & Visualization

User Question: "What are the major impurities I should look for in the LCMS?"

Common Impurities
  • Hydrolysis Product: 2-Amino-5-(benzyloxy)benzamide (M+18).[1] Occurs if moisture is present during cyclization.[1][2][4]

  • Dimer: Azo-dimers formed via oxidation of the aniline (M*2 - 2H).[1][2] Occurs if air is not excluded.[1][2]

  • Formamidine Adduct: Intermediate that failed to cyclize (M+27).[1][2]

Logic Pathway: Troubleshooting Yield Loss

Troubleshooting Start Issue: Low Yield (<60%) CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remaining Starting Material Remaining? CheckLCMS->SM_Remaining Impurity_Mass Identify Major Impurity Mass SM_Remaining->Impurity_Mass No (Consumed) Temp_Issue Diagnosis: Insufficient Thermal Energy Action: Switch solvent to 2-Methoxyethanol (125°C) SM_Remaining->Temp_Issue Yes Hydrolysis Cause: Wet Reagents Action: Dry solvent over molecular sieves; Use fresh Formamidine Acetate. Impurity_Mass->Hydrolysis M+18 (Amide) Dimer Cause: Oxidation Action: Degas solvents; Run under strict Argon atmosphere. Impurity_Mass->Dimer 2M-2 (Azo) Debenzyl Cause: Acidic Cleavage Action: Buffer reaction with DIEA; Avoid mineral acids. Impurity_Mass->Debenzyl M-90 (Phenol)

Caption: Decision tree for diagnosing yield losses in the cyclization of 2-Amino-5-(benzyloxy)benzonitrile.[1]

Module 4: Synthesis of the 4-Chloro Derivative (Sandmeyer/Vilsmeier)[1][2]

User Question: "I need to convert the nitrile directly to the 4-chloroquinazoline. Can I do this in one pot?"

Yes, this is a standard industrial shortcut, often referred to as the "One-Pot Cyclization-Chlorination."

Protocol:

  • Reagents: Use POCl₃ (Phosphorus Oxychloride) as both solvent and reagent.[1][2]

  • Additive: Add PCl₅ (1.0 eq) to ensure complete conversion of any transient amide.

  • Procedure:

    • Suspend Nitrile in POCl₃.[1][2]

    • Add HCl (gas) or catalytic H₂SO₄ (Careful with Benzyl!).[1][3]

    • Heat to reflux.[1][2]

    • Mechanism: The nitrile hydrolyzes in situ to the amide, cyclizes to the quinazolinone, and is immediately chlorinated by POCl₃.[3]

  • Critical Warning: This generates HCl gas.[1][2] The benzyl ether is at high risk here.[1][2]

    • Better Alternative: Cyclize to the quinazolinone first using Formamide/Formic acid (gentle), isolate, then chlorinate with SOCl₂/DMF (Vilsmeier conditions) which is milder on the ether than boiling POCl₃.[3]

References

  • Quinazoline Synthesis Review: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-4(3H)-thiones via the Niementowski reaction."[1] Tetrahedron 61.43 (2005): 10153-10202.[1][2] Link[3]

  • Gefitinib Process Chemistry (Analogous Chemistry): Chandregowda, V., et al. "Convergent synthesis of Gefitinib."[2][3] Synthetic Communications 37.19 (2007): 3409-3415.[1][2] Link

  • Nitrile Activation: Kabri, Y., et al. "Recent developments in the synthesis of quinazolines."[2][3] European Journal of Organic Chemistry 2020.10 (2020): 1339-1359.[1][2] Link[3]

  • Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. 4th Ed.[1][2] Wiley-Interscience, 2006.[1][2] (Standard reference for benzyl stability conditions).

Sources

Purification strategies for 2-Amino-5-(benzyloxy)benzonitrile intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in pharmaceutical synthesis, 2-Amino-5-(benzyloxy)benzonitrile requires stringent purity for downstream applications. Its unique molecular structure, featuring a basic amino group, a polar nitrile, and a bulky, nonpolar benzyloxy group, presents specific challenges during purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate these challenges, offering field-proven insights and robust protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Amino-5-(benzyloxy)benzonitrile?

As a Senior Application Scientist, I've seen that impurities typically arise from three sources: unreacted starting materials, byproducts from the synthetic route, and degradation.

  • Starting Materials: Depending on your synthetic route, residual precursors may persist. For instance, if you are performing a benzylation of 2-amino-5-hydroxybenzonitrile, you might have unreacted starting material.

  • Reaction Byproducts: These are highly route-dependent. Common possibilities include:

    • Over-benzylation: Reaction at the 2-amino position to form a secondary amine.

    • Debenzylation: Cleavage of the benzyl ether, particularly if acidic or certain catalytic conditions are used, yielding 2-amino-5-hydroxybenzonitrile.

    • Hydrolysis: Conversion of the nitrile group to a carboxylic acid or amide under harsh acidic or basic conditions.

  • Degradation Products: The 2-amino group makes the aromatic ring electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities (often pink or purple). This is exacerbated by heat, light, and exposure to air.[1]

Q2: How do the functional groups on 2-Amino-5-(benzyloxy)benzonitrile influence the choice of purification strategy?

The molecule's three key functional groups dictate its behavior and guide our purification choices:

  • 2-Amino Group: This primary aromatic amine is weakly basic. This property is a double-edged sword. It allows for purification via acid-base extraction , where the amine is protonated and extracted into an aqueous acid layer, leaving neutral impurities behind.[2] However, its basicity also causes strong interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing and potential product loss during column chromatography.[3]

  • Nitrile Group: The -C≡N group is polar and can participate in hydrogen bonding. It contributes to the molecule's overall polarity, influencing its solubility in various organic solvents.

  • Benzyloxy Group: This group is large and non-polar, which increases the molecule's solubility in less polar organic solvents like dichloromethane and ethyl acetate.

The interplay between these groups means the molecule has intermediate polarity, making it amenable to both recrystallization and chromatography, provided the conditions are optimized.

Q3: What is the most effective initial purification strategy for the crude product?

For most crude reaction mixtures, a well-executed recrystallization is the most efficient first step.[4] It is a cost-effective and scalable technique that can rapidly remove the bulk of impurities and often yield a product of >95% purity. The key is selecting an appropriate solvent or solvent system.[5] Column chromatography should be reserved for removing persistent, close-eluting impurities after an initial recrystallization attempt.

Q4: My product has a pink or brownish tint. How can I remove these colored impurities?

Colored impurities are typically polar, oxidized species.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored bodies. Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield.

  • Silica Gel Plug: If the color persists after recrystallization, dissolving the material in a suitable solvent (e.g., dichloromethane) and passing it through a short plug of silica gel can be very effective. The polar colored impurities will adsorb strongly to the top of the silica, while your less polar product elutes through.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Diagram 1: Initial Purification Strategy Decision Tree A logical flow for selecting the best starting point for purification.

Start Crude Product (2-Amino-5-(benzyloxy)benzonitrile) IsSolid Is the crude product a solid? Start->IsSolid IsOily Is the crude product an oil? IsSolid->IsOily No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Proceed to Column Chromatography IsOily->Chromatography Yes PurityCheck Assess Purity (TLC, HPLC, NMR) Recrystallize->PurityCheck Chromatography->PurityCheck Pure Product is Pure (>98%) PurityCheck->Pure Yes Impure Impure PurityCheck->Impure No Impure->Chromatography Extraction Consider Acid-Base Extraction Impure->Extraction If impurities are non-basic

Issue 1: My compound "oils out" instead of crystallizing.

Q: I dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What should I do?

A: Oiling out occurs when the solute's solubility is so low at the cooling temperature that it comes out of solution above its melting point or as a supercooled liquid. This traps impurities and defeats the purpose of recrystallization.

Causality & Solution:

  • Solution is too concentrated: The saturation point is reached at too high a temperature. Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it fully redissolves. Then, allow it to cool very slowly.

  • Cooling is too rapid: Prevents the orderly lattice formation required for crystallization. Solution: Insulate the flask to ensure slow cooling. Do not place it directly in an ice bath from a high temperature.[6]

  • Solvent is a poor choice: The solvent may be too "good" or too "poor." Solution: Switch to a different solvent or, more effectively, use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) at high temperature, then slowly add a "poor" solvent (like water or hexanes) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[5]

Issue 2: Persistent impurities co-elute after column chromatography.

Q: I've run a silica gel column with a Hexane/Ethyl Acetate gradient, but my product is still impure according to TLC and NMR. How can I improve the separation?

A: Co-elution is a common and frustrating problem. The key is to alter the selectivity of your chromatographic system.[3]

Causality & Solution:

  • Strong Interaction with Silica: The basic amino group is likely causing peak tailing, which smears your product band into adjacent impurity bands. Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA) will neutralize the acidic sites on the silica, dramatically improving peak shape and resolution for basic compounds like amines.[3]

  • Insufficient Polarity Difference: The impurity may have a polarity very similar to your product in the chosen solvent system. Solution: Change the solvent system to exploit different intermolecular interactions. Instead of a Hexane/EtOAc system (which separates based on polarity), try a system like Dichloromethane/Methanol . Methanol is a hydrogen-bond donor and acceptor, which will interact differently with your compound and impurities than ethyl acetate, potentially resolving the co-elution.

  • Consider Reverse-Phase: If normal-phase continues to fail, reverse-phase chromatography (using a C18-functionalized silica) is an excellent alternative.[1] In this mode, non-polar compounds are retained more strongly. Your product would be eluted with a solvent system like Water/Acetonitrile or Water/Methanol.

Diagram 2: Troubleshooting Column Chromatography A workflow for optimizing difficult chromatographic separations.

Start Impure Fractions after Initial Column Tailing Is there significant peak tailing on TLC? Start->Tailing AddModifier Re-run column with 0.5-1% Triethylamine in eluent Tailing->AddModifier Yes ChangeSolvent Change Eluent System (e.g., DCM/MeOH) Tailing->ChangeSolvent No Assess Assess Purity AddModifier->Assess ReversePhase Switch to Reverse-Phase Chromatography (C18) ChangeSolvent->ReversePhase If still impure ChangeSolvent->Assess ReversePhase->Assess

Issue 3: I suspect my product is degrading on the column.

Q: After running a silica column, my overall yield is low and I see new, more polar spots on the TLC of my collected fractions. What's happening?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. For 2-Amino-5-(benzyloxy)benzonitrile, this could potentially involve debenzylation or other acid-catalyzed side reactions. Furthermore, the high surface area of silica can promote oxidation of the electron-rich aromatic amine.[1]

Causality & Solution:

  • Acid-Catalyzed Degradation: The silanol groups (Si-OH) on the silica surface are acidic. Solution:

    • Deactivate the Silica: Use silica gel that has been pre-treated with a base. You can do this by preparing your column slurry in the eluent containing 1% triethylamine.[3]

    • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for acid-sensitive compounds.

  • Oxidation on the Column: Prolonged exposure to air and the silica surface can promote oxidation. Solution:

    • Run the column quickly: Use "flash" chromatography with positive pressure to minimize the time the compound spends on the stationary phase.

    • Work under an inert atmosphere: While less common for column chromatography, if the compound is extremely sensitive, degassing solvents and maintaining a nitrogen blanket can help.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization using a Mixed-Solvent System

This protocol uses an Ethanol/Water system, a common and effective choice for compounds with intermediate polarity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Amino-5-(benzyloxy)benzonitrile (e.g., 1.0 g) in the minimum amount of hot ethanol (~95%). Heat the mixture on a hot plate with stirring until a clear solution is obtained.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently turbid (cloudy).[5]

  • Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. At this point, the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure very slow cooling, you can place it inside an insulated container (e.g., a beaker packed with glass wool).[6]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio determined for the recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol is designed to purify the compound while mitigating issues caused by the basic amino group.

  • Solvent System Selection: On a TLC plate, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is Hexane:Ethyl Acetate (e.g., 7:3 or 3:2). Add 1% triethylamine (TEA) to this mixture to create your mobile phase.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pack the column using the wet slurry method to ensure a homogenous stationary phase.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of your crude product) by evaporating the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of your packed column.[1]

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed effectively.

Table 1: Common Solvent Systems for Column Chromatography
Solvent System Notes & Applications
Hexane / Ethyl AcetateGood general-purpose system for compounds of intermediate polarity.
Dichloromethane / MethanolA more polar system. Excellent for changing selectivity if Hexane/EtOAc fails.[1]
Toluene / AcetoneAnother alternative system that offers different selectivity.
Modifier Purpose
Triethylamine (0.5-1%)Add to any of the above systems to prevent peak tailing of basic amines.[3]

Section 4: Purity Assessment

Q: How can I be confident in the purity of my final product?

A: No single technique is sufficient. A combination of methods is required to authoritatively establish purity.

  • Thin-Layer Chromatography (TLC): A fast and essential check. A pure compound should show a single, well-defined spot in multiple different solvent systems.[1]

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A pure sample should ideally show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify any residual impurities by their characteristic signals.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

References

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Elmhurst College. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods | Organic Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MDPI. (2025, November 11). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Resolving solubility issues of 2-Amino-5-(benzyloxy)benzonitrile in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-5-(benzyloxy)benzonitrile

A Guide to Resolving Aqueous Solubility Challenges for Researchers

Welcome to the technical support guide for 2-Amino-5-(benzyloxy)benzonitrile. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical solutions for addressing the inherent solubility challenges of this compound in aqueous media. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the fundamental principles behind them, ensuring robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 2-Amino-5-(benzyloxy)benzonitrile that govern its behavior in aqueous solutions.

Q1: What are the key structural features of 2-Amino-5-(benzyloxy)benzonitrile that influence its solubility?

2-Amino-5-(benzyloxy)benzonitrile is an aromatic organic compound. Its structure consists of a central benzonitrile (a benzene ring with a nitrile, -C≡N, group) core with two key substituents: a primary aromatic amine (-NH₂) and a large benzyloxy group (-O-CH₂-Ph).

  • Hydrophobic Regions: The benzene rings of both the benzonitrile core and the benzyloxy group are nonpolar and large, contributing significantly to the molecule's hydrophobicity (low affinity for water).

  • Hydrophilic Regions: The amino group and the nitrile group are polar and capable of forming hydrogen bonds with water. However, their contribution is often outweighed by the large nonpolar regions.

  • Basic Center: The primary amino group is a weak base and can be protonated under acidic conditions.[1][2]

Q2: Why is 2-Amino-5-(benzyloxy)benzonitrile predicted to be poorly soluble in water?

The poor aqueous solubility is a direct consequence of its molecular structure. The dominant feature is the large, nonpolar surface area contributed by the two aromatic rings. For this molecule to dissolve, it must disrupt the strong hydrogen-bonding network of water molecules, which is an energetically unfavorable process. While the amino and nitrile groups can interact with water, these interactions are insufficient to overcome the hydrophobicity of the bulk of the molecule. Compounds with similar aromatic structures are often classified as poorly soluble or practically insoluble in water.[3]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to solubilizing 2-Amino-5-(benzyloxy)benzonitrile, starting with the most effective and widely applicable method.

Strategy 1: pH Adjustment - The Primary and Most Effective Method

Core Principle: The most effective strategy for solubilizing this compound is to leverage the basicity of its primary amino group. By lowering the pH of the aqueous solution, the amino group becomes protonated, forming an ammonium salt (R-NH₃⁺). This charged species is an ion and is significantly more soluble in polar solvents like water than the neutral free base.[1][2][4]

Q: How exactly does lowering the pH increase solubility?

At neutral or alkaline pH, the compound exists primarily in its neutral, uncharged form, which is poorly soluble. When a strong acid (like HCl) is introduced, it donates a proton (H⁺) to the lone pair of electrons on the nitrogen atom of the amino group. This acid-base reaction creates a positively charged ammonium cation, which readily interacts with water molecules through strong ion-dipole interactions, leading to a dramatic increase in solubility.

ph_effect cluster_0 Chemical Equilibrium in Water Neutral 2-Amino-5-(benzyloxy)benzonitrile (Free Base, Poorly Soluble) Protonated Protonated Form (Ammonium Salt, Highly Soluble) Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base)

Caption: pH-dependent equilibrium of the compound.

This protocol is designed to create a 10 mM stock solution. Adjust volumes and concentrations as needed for your specific experimental requirements.

  • Weigh Compound: Accurately weigh the required amount of 2-Amino-5-(benzyloxy)benzonitrile for your target concentration (e.g., 2.24 mg for 1 mL of a 10 mM solution; MW = 224.26 g/mol ).

  • Initial Suspension: Add approximately 80% of the final required volume of high-purity water (e.g., 800 µL for a 1 mL final volume) to the vial containing the compound. The compound will not dissolve and will form a suspension.

  • Acidification: While vigorously vortexing or stirring the suspension, add a 1 M solution of hydrochloric acid (HCl) dropwise.

    • Rationale: Dropwise addition prevents localized high concentrations of acid and allows for gradual protonation and dissolution.

  • Monitor Dissolution: Continue adding acid until the solution becomes clear. The target pH for full solubilization of most aromatic amines is typically between 2 and 4. You can test the pH using a calibrated micro-pH probe if necessary.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).

  • Filtration (Optional but Recommended): To ensure the removal of any particulate matter, filter the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.

Strategy 2: Co-solvent Systems - An Alternative Approach

Core Principle: If altering the pH is incompatible with your experimental design (e.g., cell culture assays sensitive to low pH), a co-solvent system is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture.[5][6] This less polar environment is more favorable for dissolving hydrophobic molecules.[7]

Q: When should I use a co-solvent, and what are the potential drawbacks?

Use a co-solvent when maintaining a neutral pH is critical. The primary drawback is that organic co-solvents can be toxic to cells or interfere with certain biological assays, even at low concentrations. It is crucial to run a vehicle control (your co-solvent/water mixture without the compound) to account for any effects of the solvent itself.

Co-solventTypical Starting Concentration (v/v)Properties & Considerations
Dimethyl Sulfoxide (DMSO) 10-50% for stock; ≤0.5% finalExcellent solubilizing power. Can be cytotoxic at higher concentrations.
Ethanol (EtOH) 10-50% for stock; ≤1% finalBiocompatible at low concentrations. Less aggressive solvent than DMSO.[5]
Propylene Glycol (PG) 10-40%Common in pharmaceutical formulations. Generally low toxicity.[8]
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, often used in in vivo formulations. Can be viscous.[9]
  • Weigh Compound: Accurately weigh the desired amount of 2-Amino-5-(benzyloxy)benzonitrile.

  • Dissolve in Co-solvent: Add the pure co-solvent (e.g., DMSO) to the compound and vortex or sonicate until it is fully dissolved. This creates a high-concentration primary stock.

  • Aqueous Dilution (Critical Step): To prepare the working solution, slowly add the primary stock solution to your aqueous buffer while vortexing the buffer.

    • Rationale: This method, where the stock is added to the buffer, is critical. Adding buffer to the stock can cause the compound to immediately precipitate out of solution.

  • Observe for Precipitation: Do not exceed the solubility limit in the final aqueous solution. If the solution becomes cloudy, the concentration is too high for that co-solvent percentage.

Strategy 3: Advanced Formulation Approaches

For highly challenging applications, such as high-concentration dosing for in vivo studies, more advanced formulation strategies may be required. These typically involve specialized excipients.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with the hydrophobic parts of the drug molecule, effectively shielding them from water and increasing solubility.[10][12]

These methods require significant formulation development and are typically explored when pH adjustment and co-solvents are insufficient.

Part 3: Recommended Troubleshooting Workflow & Summary

To streamline your process, follow this logical workflow when approaching solubility issues with 2-Amino-5-(benzyloxy)benzonitrile.

troubleshooting_workflow start Start: Need to dissolve the compound in an aqueous system check_ph Is a low pH (~2-4) acceptable for my experiment? start->check_ph use_ph Use pH Adjustment Protocol: Prepare an acidic stock solution with HCl. check_ph->use_ph Yes use_cosolvent Use Co-solvent Protocol: Prepare a stock in 100% DMSO or EtOH. check_ph->use_cosolvent No check_sol_ph Is the compound fully dissolved? use_ph->check_sol_ph success Success: Proceed with the experiment. Remember to use a pH-matched vehicle control. check_sol_ph->success Yes failure Problem Persists: Consider advanced formulation (surfactants, cyclodextrins) or re-evaluate required concentration. check_sol_ph->failure No check_sol_co Does the compound stay in solution after dilution in aqueous buffer? use_cosolvent->check_sol_co check_sol_co->success Yes check_sol_co->failure No

Caption: Logical workflow for solubilizing the compound.

MethodProsConsBest For...
pH Adjustment - Achieves high aqueous solubility- Simple, uses common lab reagents- Avoids organic solvents- Resulting solution is highly acidic- May not be suitable for pH-sensitive assays or cellsGeneral benchtop experiments, chemical reactions in water, and assays tolerant to low pH.
Co-solvents - Maintains neutral pH- Effective for many compounds- Potential for solvent-induced artifacts or cytotoxicity- Lower achievable concentrations compared to pH adjustment- Risk of compound precipitation upon dilutionCell-based assays, and experiments where pH must be strictly controlled.

Part 4: Safety & Handling

Q: What are the primary safety concerns when handling this compound?

While specific toxicological data for 2-Amino-5-(benzyloxy)benzonitrile is not widely published, related aromatic amines and nitriles should be handled with care. Always consult the most current Safety Data Sheet (SDS) provided by your supplier before use.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Disposal: Dispose of the compound and any solutions in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Tian, Y., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • Gokaraju, S. S. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage. Retrieved from [Link]

  • MDPI. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Retrieved from [Link]

  • LinkedIn. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 5-amino-2-(octyloxy)-. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • IJRAR. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Quora. (2022). What is the pH of a tertiary amine? Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Amino-5-(benzyloxy)benzonitrile

[1][2]

Target Molecule: 2-Amino-5-(benzyloxy)benzonitrile CAS: 24237-72-5 (and related analogs) Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Quinazoline derivatives).[1]

The Chemistry of Contamination (Diagnostic)

Before initiating purification, it is critical to diagnose which "benzyl impurity" is compromising your product.[2] In the O-alkylation of 2-amino-5-hydroxybenzonitrile, three distinct impurity classes typically arise.

Impurity ClassChemical IdentityOriginDiagnostic Characteristic (TLC/HPLC)
Type A Benzyl Bromide / Chloride Unreacted alkylating agent.[1]TLC: High Rf (non-polar). Visible under UV.[3][4] Odor: Lachrymator (tear-inducing).
Type B Benzyl Alcohol / Dibenzyl Ether Hydrolysis byproducts of benzyl halide.TLC: High Rf (similar to Type A). State: Oily residue.
Type C N-Benzyl / N,N-Dibenzyl Regioselectivity failure (N-alkylation side reaction).[1]TLC: Close Rf to product (often slightly higher). HPLC: Elutes after the main peak (more lipophilic).

Troubleshooting Guide & FAQs

Issue 1: Persistent Lachrymator (Excess Benzyl Halide)[1][2]

Q: My crude product causes eye irritation even after drying. How do I remove residual Benzyl Bromide without running a column?

A: Vacuum drying is often insufficient for Benzyl Bromide (BnBr) due to its high boiling point (~198°C) and affinity for the crystal lattice. The Fix: Chemical Scavenging. Do not rely on physical separation. React the impurity away.

  • The Reagent: Add a secondary amine (Morpholine or Diethanolamine) or a polymer-supported amine scavenger.[1]

  • The Mechanism: The amine performs an SN2 attack on the BnBr, converting it into a water-soluble quaternary ammonium salt.[1]

  • The Protocol:

    • Dissolve crude in EtOAc.

    • Add 1.5 eq (relative to estimated BnBr) of Morpholine.

    • Stir for 1 hour at RT.

    • Wash with dilute acidic water (1M HCl).[1] The impurity (now a salt) partitions into the aqueous layer; your product (a weak base) remains in the organic layer (ensure pH > 4 to keep product neutral).[1]

Issue 2: The "Oily" Impurity (Benzyl Alcohol)[1]

Q: My product is a solid, but it feels "sticky" or "oily" and has a lower melting point than reported.

A: This indicates contamination with Benzyl Alcohol or Dibenzyl Ether. These are non-polar oils that coat the crystal surface. The Fix: Trituration (Slurry Wash). [1]

  • Solvent Choice: Hexanes or Heptane (Product is insoluble; Impurities are soluble).

  • Method: Suspend the solid in Hexanes (10 mL/g). Sonicate for 10 minutes. Filter. The "oil" is washed away in the filtrate.

Issue 3: The Regioselectivity Nightmare (N-Benzylation)

Q: I see a spot just above my product on TLC. Recrystallization isn't removing it.

A: This is likely the N-benzyl or N,N-dibenzyl byproduct.[1] Because the aniline nitrogen is nucleophilic, it competes with the phenol oxygen during synthesis.[1] The Fix: Recrystallization based on Basicity/Polarity. [1]

  • Logic: The N-benzyl impurity is significantly more lipophilic than the O-benzyl product.[1]

  • Solvent System: Ethanol/Water (70:30) .

    • Dissolve crude in boiling Ethanol.

    • Add hot water until turbid.[4]

    • Cool slowly.[5][6] The highly crystalline O-benzyl product (flat, planar molecule) packs well and precipitates.[1] The "greasier" N-benzyl impurities tend to remain in the mother liquor.[1]

Visualizing the Purification Logic

The following decision tree outlines the logical flow for purifying 2-Amino-5-(benzyloxy)benzonitrile based on the specific impurity profile.

PurificationWorkflowStartCrude Reaction MixtureCheckTLCDiagnostic: Check TLC/HPLCStart->CheckTLCDecision1Is Benzyl Bromide Present?(Lachrymator/High Rf)CheckTLC->Decision1ActionScavengeAction: Morpholine Scavenge(Convert to H2O soluble salt)Decision1->ActionScavengeYesDecision2Is Product Oily/Sticky?(Benzyl Alcohol)Decision1->Decision2NoActionScavenge->Decision2ActionTriturateAction: Trituration(Hexane/Heptane Wash)Decision2->ActionTriturateYesDecision3Is N-Benzyl Impurity Present?(Close Rf spot)Decision2->Decision3NoActionTriturate->Decision3ActionRecrystAction: Recrystallization(EtOH/H2O System)Decision3->ActionRecrystYesFinalPure 2-Amino-5-(benzyloxy)benzonitrileDecision3->FinalNoActionRecryst->Final

Caption: Logical workflow for removing specific impurity classes from the crude reaction mixture.

Detailed Experimental Protocols

Protocol A: Chemical Scavenging of Benzyl Bromide

Use this when the crude product contains >2% unreacted Benzyl Bromide.[1]

  • Dissolution: Dissolve the crude 2-Amino-5-(benzyloxy)benzonitrile (10 g) in Ethyl Acetate (100 mL).

  • Scavenging: Add Morpholine (1.0 mL, ~1.5 eq relative to estimated impurity).

    • Why Morpholine? It reacts rapidly with benzyl bromide to form

      
      -benzylmorpholinium bromide, which is highly water-soluble.[1]
      
  • Reaction: Stir at room temperature for 30–60 minutes. A white precipitate (the salt) may form.

  • Workup:

    • Wash the organic phase with Water (2 x 50 mL).

    • Wash with 0.5 M HCl (50 mL) to remove excess morpholine. Note: The product is a weak base (aniline), but the nitrile group reduces its basicity significantly.[1] It will not protonate/extract at mild acid pH, but ensure pH is not < 2.[1]

    • Wash with Brine (50 mL).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Ethanol/Water)

Use this for final polishing and removal of N-benzyl isomers.[1]

  • Setup: Place crude solid in a flask with a stir bar.

  • Dissolution: Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux (80°C) until fully dissolved.

    • Troubleshooting: If the solution is dark brown, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Precipitation: While maintaining reflux, add hot Water dropwise.

    • Stop adding water when the solution turns slightly turbid (cloudy) and the turbidity does not disappear instantly.

    • Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature undisturbed. Then cool in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 45°C.

Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection Capability
Ethanol / Water HighLowExcellent for N-benzyl isomers & salts.[1]
Toluene HighModerateGood for removing polar tars.
Hexanes LowVery LowExcellent for washing away Benzyl Alcohol (oils).
DCM Very HighHighPoor for crystallization (good for extraction).

References

  • Synthesis and Impurity Profiling of Benzonitriles

    • Source: National Institutes of Health (NIH) - PubChem.[1]

    • Context: General properties and reactivity of amino-benzonitrile derivatives.[1][7]

    • URL:[Link][1]

  • Scavenging Alkyl Halides

    • Source: "Rapid purification by polymer supported quench."[8] Google Patents (WO1997042230A1).[1]

    • Context: Methodologies for using amines to remove excess benzyl bromide from reaction mixtures.[2][8]

    • URL
  • Recrystallization Strategies for Anilines

    • Source: BenchChem Technical Support.[4][5][9][10]

    • Context: Protocols for purifying amino-benzonitrile analogs using Ethanol/Water systems.[1][4]

Technical Support Center: Stability of 2-Amino-5-(benzyloxy)benzonitrile

[1]

Part 1: Executive Summary (Core Directive)

Status: Conditionally Stable

2-Amino-5-(benzyloxy)benzonitrile exhibits a dual-response profile to acidic environments. It is chemically stable in dilute mineral acids (e.g., 1M HCl) and organic acids (e.g., Acetic Acid) at room temperature, primarily undergoing reversible protonation at the aniline nitrogen.

However, it is unstable under:

  • Thermal Acidic Stress: Prolonged heating (>60°C) in aqueous acid triggers irreversible hydrolysis of the nitrile group.[1]

  • Strong Lewis/Brønsted Acid Conditions: Exposure to concentrated HBr, HI, or BBr₃ will cleave the benzyl ether.[1]

Critical Operational Alert: The most common "stability" failure reported by users is actually a solubility artifact . Acidification converts the lipophilic free base into a hydrophilic ammonium salt, causing the product to partition into the aqueous phase during workup.

Part 2: The Chemistry of Stability (Mechanistic Insight)

To troubleshoot effectively, one must understand the three distinct reactive centers on the scaffold and how they respond to protons (

The Aniline Moiety (Solubility Switch)
  • Reaction:

    
    
    
  • Outcome: Physical change, not chemical degradation.[1]

  • Impact: The neutral molecule is soluble in organic solvents (DCM, EtOAc).[1] The protonated salt is water-soluble.[1]

  • Troubleshooting: If your yield is near zero after an acidic reaction and extraction, your product is likely trapped in the aqueous waste stream.[1]

The Nitrile Moiety (Primary Degradation Pathway)
  • Reaction: Hydrolysis.[1][2][3][4]

  • Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1][2][3][4][5]

  • Sequence: Nitrile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Primary Amide 
    
    
    Carboxylic Acid.[1]
  • Conditions: Slow at RT; rapid at reflux.[1]

  • Observation: Appearance of a new HPLC peak with

    
     (Amide) or 
    
    
    (Acid, if pH adjusted).
The Benzyl Ether (Secondary Degradation Pathway)
  • Reaction: Ether Cleavage (De-benzylation).[1]

  • Mechanism: Protonation of the ether oxygen followed by

    
     or 
    
    
    cleavage.[1][6]
  • Conditions: Requires strong acids with nucleophilic counterions (HBr, HI) or strong Lewis acids (BCl₃).[1] Generally stable to HCl and

    
     unless highly concentrated and heated.
    

Part 3: Visualizing the Pathways

Diagram 1: Degradation & Solubility Logic

This diagram maps the chemical fate of the molecule based on specific acidic triggers.[1]

StabilityPathwaysStart2-Amino-5-(benzyloxy)benzonitrile(Neutral Free Base)SaltAmmonium Salt(Water Soluble)Start->SaltDilute Acid (HCl/AcOH)Room TempPhenolDegradant C:Phenol (Debenzylated)(-90 Da)Start->PhenolStrong Acid (HBr/HI)or Lewis Acid (BBr3)Salt->StartBase Neutralization(NaOH/NaHCO3)AmideDegradant A:Amide Derivative(+18 Da)Salt->AmideAq. Acid + HEAT(Hydrolysis)AcidDegradant B:Carboxylic Acid(+19 Da)Amide->AcidProlonged Heat

Caption: Chemical fate map showing reversible salt formation (Green) vs. irreversible degradation pathways (Red).

Part 4: Troubleshooting Guide (FAQs)

Scenario A: "I lost my product during workup."

Symptom: Reaction TLC showed product, but after acid quench and extraction, the organic layer is empty. Root Cause: You formed the hydrochloride salt, which partitioned into the water layer. Solution:

  • Retain the aqueous layer.[1]

  • Neutralize carefully with saturated

    
     or 1M NaOH until pH 
    
    
    8-9.
  • Observe precipitation of the solid (free base).[1]

  • Re-extract with Ethyl Acetate or DCM.[1]

Scenario B: "I see a new peak at RRT 0.85 (M+18)."

Symptom: LCMS shows a peak with mass

1Root Cause:1Solution:
  • Immediate: Lower the reaction temperature. Nitrile hydrolysis has a high activation energy.[1]

  • Process: If acid is required, ensure the system is anhydrous (e.g., use HCl in Dioxane instead of aqueous HCl) to starve the reaction of the water necessary for hydrolysis.

Scenario C: "My benzyl group disappeared."

Symptom: LCMS shows a large mass loss (

1Root Cause:1Solution:

1

Part 5: Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this to validate stability for your specific conditions.[1]

StepActionCritical Note
1 Dissolve 10 mg of compound in 1 mL solvent (MeOH or MeCN).Ensure complete dissolution.
2 Add 1 mL of 1M HCl .Final pH should be < 1.[1]
3 Split sample into two vials: Vial A and Vial B .
4 Store Vial A at Room Temperature (25°C) for 24 hours.Represents standard handling.[1]
5 Heat Vial B to 60°C for 4 hours.Represents accelerated aging/reaction stress.[1]
6 Analysis: Neutralize an aliquot with buffer and inject on HPLC.Do not inject highly acidic samples directly onto silica-based columns without buffering.[1]

Acceptance Criteria:

  • Vial A: >99% recovery of parent.[1]

  • Vial B: If >5% degradation (Amide peak) is observed, the molecule is thermally unstable in acid.[1]

Protocol 2: Solubility/Extraction Check

Use this if you suspect yield loss.[1]

  • Take 5 mg of compound in a vial.[1]

  • Add 2 mL of 1M HCl. Result: Clear solution (Salt formation).

  • Add 2 mL of Ethyl Acetate and shake.

  • Check TLC of the top (organic) layer.[1] Result: Should be empty.

  • Basify the aqueous layer to pH 9.[1]

  • Check TLC of the organic layer again.[1] Result: Spot should reappear.

Part 6: References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for nitrile hydrolysis mechanisms).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.[1] [Mechanism of acid-catalyzed hydrolysis of nitriles].

  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (Accessed 2026).

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed.[1] Wiley-Interscience, 2006.[1] (Definitive guide on benzyl ether stability vs. HBr/Lewis acids).

  • Chemistry LibreTexts. Nitrile Hydrolysis Mechanisms. (Accessed 2026).

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Amino-5-(benzyloxy)benzonitrile Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary

In the development of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals, 2-Amino-5-(benzyloxy)benzonitrile serves as a critical "scaffold" intermediate. Its purity is paramount because the nitrile group is often cyclized later in the synthesis (e.g., to quinazolines), and impurities here can lead to difficult-to-separate side products.

This guide provides a technical breakdown of the 1H NMR spectrum for this compound. Unlike standard datasheets, we focus on comparative analysis —specifically distinguishing the product from its metabolic precursors (like 2-amino-5-hydroxybenzonitrile) and common synthetic impurities.

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the electronic environment of the molecule.

  • Core Structure: Trisubstituted benzene ring (1,2,4-substitution pattern).

  • Electronic Effects:

    • Nitrile (CN) at C1: Strong electron-withdrawing group (EWG). Deshields ortho protons (H6).

    • Amino (NH2) at C2: Strong electron-donating group (EDG) by resonance. Shields ortho (H3) and para (H5) positions.

    • Benzyloxy (OBn) at C5: Electron-donating group. Shields ortho (H4, H6) and para positions.

Predicted vs. Observed Shifts (DMSO-d6)

Note: DMSO-d6 is the recommended solvent to visualize the exchangeable amino protons, which often vanish or broaden significantly in CDCl3.

Proton EnvironmentTypeCountApprox. Shift (

ppm)
MultiplicityAssignment Logic
Aromatic (Ph) Ar-H5H7.30 – 7.45Multiplet (m)The benzyl phenyl ring protons are magnetically similar, appearing as a characteristic "heap" in the aromatic region.
Aromatic (Core) Ar-H61H6.90 – 7.05Doublet (d,

Hz)
Ortho to CN (deshielding), Meta to OBn. The small coupling is meta-coupling to H4.
Aromatic (Core) Ar-H41H6.95 – 7.10Doublet of Doublets (dd)Ortho to OBn (shielding), Para to CN.
Aromatic (Core) Ar-H31H6.65 – 6.75Doublet (d,

Hz)
Ortho to NH2 (strong shielding). This is usually the most upfield aromatic signal.
Amine -NH22H5.50 – 6.00Broad Singlet (br s)Exchangeable. Chemical shift varies with concentration and water content.
Benzylic -OCH2-2H5.00 – 5.10Singlet (s)The "Anchor Peak." This sharp singlet is the primary confirmation of successful O-alkylation.

Comparative Analysis: Product vs. Precursor

The most common synthetic route involves the O-alkylation of 2-amino-5-hydroxybenzonitrile using benzyl bromide. The critical QC challenge is ensuring complete conversion and detecting unreacted alkylating agents.

Comparison Table: 2-Amino-5-(benzyloxy)benzonitrile vs. Precursors
FeatureTarget Product (Benzyloxy)Precursor (Hydroxy)Impurity (Benzyl Bromide)
Key Indicator Singlet @ 5.1 ppm (-OCH2-)Broad Singlet > 9.0 ppm (-OH)Singlet @ 4.7 ppm (-CH2Br)
Aromatic Region Integrated 8H total (3 Core + 5 Ph)Integrated 3H total (Core only)Integrated 5H (Ph only)
Solubility Moderate in CDCl3, Good in DMSOPoor in CDCl3, Good in DMSOSoluble in CDCl3
Reaction Status Pass if 5.1 ppm present & OH absentIncomplete if OH visibleContaminated if 4.7 ppm visible
Why This Matters

In drug development, carrying unreacted 2-amino-5-hydroxybenzonitrile forward is disastrous. The free phenol will compete in subsequent nucleophilic aromatic substitutions, creating "dimer" impurities that are often inseparable by standard chromatography. NMR is the only rapid method to definitively rule out the phenol (by lack of -OH peak and integration of aromatics).

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the "Anchor Peak" (OCH2) does not appear as a sharp singlet, the sample preparation is likely suspect (e.g., precipitation or paramagnetic impurities).

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube.

  • Instrument: 400 MHz or higher recommended for clear resolution of the aromatic region.

Step-by-Step Workflow
  • Sample Prep: Weigh 10-15 mg of the solid product.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line broadening.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 sec (Ensure quantitative integration of the CH2 singlet).
      
    • Scans: 16 (sufficient for >10mg).

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Validation Step: Integrate the singlet at ~5.1 ppm. Set its value to 2.00 .

    • Check the aromatic region (6.5–7.5 ppm). The total integral should be 8.00 (

      
       0.2).
      
    • Check the NH2 region (~5.8 ppm). The integral should be 2.00 .

Decision Logic & Quality Control Flow

The following diagram illustrates the logical decision tree for interpreting the NMR results during process development.

NMR_Analysis_Flow Start Crude Sample (DMSO-d6) Check_CH2 Check 5.0-5.1 ppm (Singlet Present?) Start->Check_CH2 Check_OH Check >9.0 ppm (Phenolic OH Visible?) Check_CH2->Check_OH Yes (Signal Found) Result_NoProduct FAIL: No Product Formed Check_CH2->Result_NoProduct No (Signal Absent) Check_Impurity Check 4.7 ppm (Benzyl Bromide?) Check_OH->Check_Impurity No (OH Absent) Result_Fail_SM FAIL: Incomplete Reaction (Recycle) Check_OH->Result_Fail_SM Yes (OH Present) Result_Pass PASS: Pure Product Check_Impurity->Result_Pass No (Clean Spectrum) Result_Fail_Imp FAIL: Impurity Present (Wash/Recrystallize) Check_Impurity->Result_Fail_Imp Yes (4.7 ppm Found)

Caption: QC Decision Tree for 2-Amino-5-(benzyloxy)benzonitrile synthesis via O-alkylation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent effects in NMR).

  • National Institute of Standards and Technology (NIST). (2024). 1H NMR of 2-Aminobenzonitrile (CAS 1885-29-6).[2] NIST Chemistry WebBook.[3] Available at: [Link] (Provides baseline spectral data for the parent scaffold).

  • Reich, H. J. (2024). Proton NMR Chemical Shifts.[4] University of Wisconsin-Madison. (Reference for additivity rules and substituent effects of -CN and -OBn groups).

Sources

FTIR absorption peaks for 2-Amino-5-(benzyloxy)benzonitrile functional groups

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-Amino-5-(benzyloxy)benzonitrile . This document is structured to assist analytical chemists and drug development researchers in validating the identity and purity of this specific intermediate, commonly used in the synthesis of kinase inhibitors (e.g., indazole derivatives).

Executive Summary & Structural Context

2-Amino-5-(benzyloxy)benzonitrile (CAS: Derived from 17420-30-3 analogs) is a critical pharmacophore scaffold. It combines three distinct chemically reactive centers: a nucleophilic primary amine , an electrophilic nitrile , and a lipophilic benzyloxy ether moiety.

In drug development, this molecule is frequently synthesized via the O-alkylation of 2-amino-5-hydroxybenzonitrile with benzyl bromide . Therefore, the FTIR spectrum serves as a primary "Go/No-Go" gate to confirm the formation of the ether linkage while ensuring the nitrile and amine groups remain intact.

Structural Functionalization Map

The following diagram visualizes the key functional groups and their expected vibrational impacts.

G Target 2-Amino-5-(benzyloxy)benzonitrile Nitrile Nitrile Group (-C≡N) ~2215 cm⁻¹ (Sharp, Distinct) Target->Nitrile Pos 1 (Electron Withdrawing) Amine Primary Amine (-NH₂) 3450 & 3350 cm⁻¹ (Doublet) Target->Amine Pos 2 (H-Bond Donor) Ether Ether Linkage (Ar-O-CH₂) 1240 cm⁻¹ (Asym Stretch) Target->Ether Pos 5 (Linker) Benzyl Benzyloxy Ring (Ph) 740 & 695 cm⁻¹ (Mono-sub Out-of-Plane) Ether->Benzyl Lipophilic Tail

Caption: Functional group mapping for 2-Amino-5-(benzyloxy)benzonitrile, highlighting diagnostic IR regions.

Comparative Spectral Analysis

This section compares the Target Molecule against its Precursor (2-Amino-5-hydroxybenzonitrile) and common Impurities (Benzyl Bromide).[1] This comparison is the most effective way to validate synthesis success.

Table 1: Diagnostic Peak Assignments (Target vs. Precursor)
Functional GroupMode of VibrationTarget: 5-Benzyloxy (Expected cm⁻¹)Precursor: 5-Hydroxy (Expected cm⁻¹)Validation Note
Hydroxyl (-OH) O-H StretchABSENT 3200–3550 (Broad) Critical: Disappearance of the broad OH band confirms O-alkylation.
Primary Amine (-NH₂) N-H Stretch (Sym/Asym)3440 / 3340 (Doublet) 3400–3300 (Obscured by OH)The amine doublet becomes sharp and distinct in the target spectrum.
Nitrile (-C≡N) C≡N Stretch2210–2220 (Sharp) 2215–2225Position is relatively stable; serves as an internal standard.
Ether (Ar-O-C) C-O Asym.[2] Stretch1230–1250 N/A (C-OH stretch ~1200)Look for a shift and intensification in the 1240 cm⁻¹ region.
Benzyloxy (Ph) C-H Out-of-Plane Bend~740 & ~695 AbsentDiagnostic: These two strong peaks confirm the presence of the benzyl ring.
Methylene (-CH₂-) C-H Stretch2850–2920 (Weak) AbsentWeak peaks just below the aromatic C-H region (>3000).

Detailed Technical Analysis of Key Regions

Region 1: The High-Frequency Region (3600–2800 cm⁻¹)
  • The "Success" Signal: In the precursor (5-hydroxy), this region is dominated by a broad, rounded O-H stretch that often overlaps with the amine peaks. Upon successful conversion to the benzyloxy derivative, this broadness collapses.

  • Target Profile: You should observe a clean doublet (two sharp spikes) representing the asymmetric and symmetric N-H stretches of the primary amine.

  • Impurity Warning: Residual water (broad hump >3400 cm⁻¹) can mimic unreacted starting material. Dry samples thoroughly before analysis.

Region 2: The Nitrile Anchor (2250–2200 cm⁻¹)
  • Characteristic: A solitary, sharp peak of medium intensity.

  • Electronic Environment: The nitrile is conjugated to the aromatic ring. The presence of the electron-donating amino group (ortho) and the alkoxy group (meta) typically lowers the frequency slightly compared to unsubstituted benzonitrile (2228 cm⁻¹).

  • Consistency: This peak should remain unchanged during the reaction. If it disappears or shifts significantly (e.g., to 1650 cm⁻¹), it indicates hydrolysis to an amide (a common side reaction in acidic/basic conditions).

Region 3: The Fingerprint & Ether Region (1300–600 cm⁻¹)
  • Ether Formation: The appearance of a strong band near 1240 cm⁻¹ (Aromatic C-O stretch) is the primary evidence of ether formation.

  • Benzyl Group Confirmation: The benzyloxy group adds a mono-substituted benzene ring to the system. This introduces two strong, characteristic peaks at ~690–700 cm⁻¹ and ~730–770 cm⁻¹ (C-H out-of-plane bending). The precursor (1,2,4-trisubstituted ring) will lack this specific "two-peak" pattern in the low-frequency region.

Experimental Protocol: ATR-FTIR

For solid intermediates like 2-Amino-5-(benzyloxy)benzonitrile, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and reproducibility.

Step-by-Step Workflow
  • System Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O contributions.

  • Sample Prep: Ensure the sample is a dry, fine powder. Coarse crystals can cause poor contact and low intensity.

  • Deposition: Place ~5-10 mg of sample onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Note: The nitrile peak intensity is sensitive to contact pressure.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[3] Scans: 16 or 32.

  • Validation: Check for the "Doublet" at 3400 cm⁻¹ and the "Anchor" at 2215 cm⁻¹.

Comparison of Techniques
FeatureATR (Recommended) Transmission (KBr Pellet)
Sample Prep None (Direct Powder)Grinding with KBr, pressing pellet
Reproducibility HighLow (hygroscopic KBr affects OH region)
Resolution StandardHigher (better for weak overtones)
Artifacts Peak shifts at low wavenumbersWater bands from KBr

Synthesis Monitoring Workflow

The following Graphviz diagram illustrates how to use FTIR data to make real-time decisions during the synthesis process.

SynthesisMonitor Start Start: Reaction Mixture (Precursor + Benzyl Bromide) Sample Isolate & Dry Aliquot Start->Sample FTIR Run FTIR Spectrum Sample->FTIR Decision1 Check 3200-3600 cm⁻¹ Broad OH band present? FTIR->Decision1 Yes Reaction Incomplete (Continue Heating) Decision1->Yes Yes (OH detected) No Check 690-750 cm⁻¹ Mono-sub Ph peaks present? Decision1->No No (OH gone) Decision2 Check <600 cm⁻¹ Strong C-Br stretch? No->Decision2 Success Product Confirmed (Proceed to Workup) Decision2->Success No C-Br Impurity Excess Benzyl Bromide (Wash with Hexane) Decision2->Impurity Yes C-Br detected

Caption: Decision logic for monitoring the O-alkylation reaction using FTIR markers.

References

  • Synthesis of Indazole Intermediates: Patent US20040254177A1 describes the use of 2-amino-5-(benzyloxy)benzonitrile as a key intermediate in the synthesis of aminoindazole kinase inhibitors. [4]

  • FTIR of Aromatic Nitriles & Amines: NIST Chemistry WebBook provides standard reference spectra for 2-aminobenzonitrile, serving as the baseline for the amino-nitrile scaffold.

  • Vibrational Spectroscopy of Ethers: Spectroscopy Online details the characteristic shifts of aromatic ethers and the distinction between alkyl-aryl ether stretches.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Amino-5-(benzyloxy)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

2-Amino-5-(benzyloxy)benzonitrile (C₁₄H₁₂N₂O, MW 224.26 Da) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. Its structural duality—combining an electron-donating benzyloxy group with an electron-withdrawing nitrile—creates a unique mass spectrometric signature.

This guide provides a comparative analysis of its fragmentation behavior under Electrospray Ionization (ESI) versus Electron Ionization (EI) , and contrasts it with its common synthetic precursor, 2-Amino-5-nitrobenzonitrile , to aid in impurity profiling and structural validation.

Key Chemical Properties
PropertyData
Formula C₁₄H₁₂N₂O
Monoisotopic Mass 224.0950 Da
[M+H]⁺ (ESI) 225.1023 m/z
Core Structure Benzonitrile ring substituted with an amine (pos 2) and benzyloxy (pos 5)

Comparative Analysis: Ionization Modes & Analog Differentiation

This section compares the "performance" of different MS techniques in detecting and characterizing the analyte, as well as distinguishing it from key alternatives (impurities/analogs).

Comparison 1: ESI-MS/MS (Soft) vs. EI-MS (Hard)

Objective: Select the optimal method for quantification vs. structural elucidation.

FeatureESI-MS/MS (Positive Mode) EI-MS (70 eV)
Primary Ion [M+H]⁺ (m/z 225.1) . High intensity, ideal for quantification (MRM).M⁺• (m/z 224.1) . Often weak due to rapid fragmentation.
Dominant Fragment m/z 91.0 (Tropylium ion). The benzyloxy bond is the "weak link," cleaving readily.m/z 133.0 . Radical loss of benzyl group (C₇H₇•).
Mechanistic Insight Protonation occurs at the amine (-NH₂) or ether oxygen. Collision Induced Dissociation (CID) drives the heterolytic cleavage of the O-CH₂ bond.High energy causes homolytic cleavage. Extensive ring degradation observed (loss of HCN).
Application Preferred. LC-MS/MS for pharmacokinetic (PK) studies and trace impurity detection.GC-MS for raw material purity checks (if volatile enough).
Comparison 2: Analyte vs. Analog (2-Amino-5-nitrobenzonitrile)

Objective: Distinguish the product from its electron-deficient precursor during synthesis monitoring.

ParameterTarget: 5-(Benzyloxy) Analog Alternative: 5-Nitro Analog
Precursor m/z 225.1164.0
Fragmentation Driver Ether Cleavage. The molecule falls apart at the exocyclic ether linkage.Nitro Reduction/Loss. Characteristic loss of NO (30 Da) or NO₂ (46 Da).
Diagnostic Ion m/z 91 (Benzyl) . Absent in the nitro analog.m/z 118 (Loss of NO₂) .
Signal Stability High. The benzyl cation stabilizes the charge.Moderate. Nitro groups often suppress ionization in ESI+.

Detailed Fragmentation Pathways (Mechanistic)

Understanding the causality of fragmentation is essential for validating method specificity.

Primary Pathway: O-Dealkylation (The "Benzyl Pop")

In ESI+, the protonated molecular ion [M+H]⁺ (m/z 225) undergoes a charge-remote or charge-proximate fragmentation. The ether oxygen, although less basic than the amine, facilitates the cleavage of the O-CH₂ bond .

  • Result: Formation of the stable Tropylium cation (m/z 91) and the neutral 2-amino-5-hydroxybenzonitrile.

  • Alternative: Charge retention on the phenol ring yields m/z 135 (2-amino-5-hydroxybenzonitrile cation).

Secondary Pathway: Nitrile & Ring Degradation

Once the benzyl group is lost (yielding fragment m/z 135), the remaining phenol core degrades:

  • Loss of CO (28 Da): Typical for phenols, yielding m/z 107.

  • Loss of HCN (27 Da): From the nitrile group, typically requiring higher collision energies (CE > 35 eV).

Visualization of Pathways

The following diagram maps the logical flow of fragmentation events in an MS/MS experiment.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 225.1 (Protonated Amine) Tropylium Tropylium Ion m/z 91.0 (Dominant Species) Precursor->Tropylium Heterolytic Ether Cleavage (Low CE: 10-20 eV) PhenolIon Phenol Core Ion m/z 135.0 (Charge Retention on Ring) Precursor->PhenolIon Neutral Benzyl Loss (Alternative Pathway) Distonic Distonic Ion m/z 107.0 (Loss of CO) PhenolIon->Distonic - CO (28 Da) Phenol Rearrangement RingFrag Ring Fragment m/z 80.0 (Loss of HCN) Distonic->RingFrag - HCN (27 Da) Nitrile Loss key Blue: Precursor | Red: Quantifier Ion | Yellow: Qualifier Ion

Caption: Mechanistic fragmentation pathway of 2-Amino-5-(benzyloxy)benzonitrile in ESI(+). The formation of m/z 91 is the primary transition.

Experimental Protocol: LC-MS/MS Validation

This protocol is designed to be self-validating. The presence of the m/z 91 fragment at low collision energy confirms the benzyloxy moiety, while the m/z 135 fragment confirms the core structure.

Methodology: MRM Transition Setup
ParameterSettingRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)High sensitivity for quantitation.
Ionization ESI Positive (+)Amine group protonates readily ([M+H]⁺).
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm)Retains the hydrophobic benzyl group effectively.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic pH ensures protonation of the aniline amine.
Gradient 5% B to 95% B over 5 minsElutes the hydrophobic benzyloxy compound late (approx. 3.5 min).
Step-by-Step Workflow
  • Standard Prep: Dissolve 1 mg of 2-Amino-5-(benzyloxy)benzonitrile in 1 mL DMSO (Stock). Dilute to 100 ng/mL in 50:50 Water:MeOH for tuning.

  • Q1 Scan: Infuse to identify parent ion at m/z 225.1 .

  • Product Ion Scan: Apply Collision Energy (CE) ramp (5–50 eV).

    • Observation: At 15 eV, m/z 91 should appear.

    • Observation: At 35 eV, m/z 135 and 107 should appear.

  • MRM Selection:

    • Quantifier: 225.1 → 91.0 (High abundance, clean baseline).

    • Qualifier: 225.1 → 135.0 (Structural confirmation of the core).

Summary of Quantitative Data (Predicted)

Use these values to program Multiple Reaction Monitoring (MRM) methods.

Precursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Ion Type
225.1 91.0 5018Quantifier (Benzyl)
225.1 135.0 5025Qualifier (Core)
225.1 107.0 5040Qualifier (Ring contraction)
225.1 65.0 5055Fragment of m/z 91

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Holčapek, M., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions. Journal of Mass Spectrometry. Retrieved from [Link]

  • Grossert, J.S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Retrieved from [Link][1]

Sources

A Comparative Guide to the Reactivity of 2-Amino-5-(benzyloxy)benzonitrile and 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted aminobenzonitriles serve as pivotal intermediates for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents.[1] Their utility stems from the presence of multiple reactive centers—the nucleophilic amino group, the electrophilic nitrile carbon, and the aromatic ring susceptible to electrophilic substitution. This guide presents an in-depth comparative analysis of the reactivity of two key analogues: 2-Amino-5-(benzyloxy)benzonitrile and 2-Amino-5-methoxybenzonitrile .

While structurally similar, the distinction between the benzyloxy and methoxy substituents at the C-5 position introduces subtle yet significant differences in their electronic and steric profiles. Understanding these nuances is critical for reaction design, predicting regiochemical outcomes, and optimizing synthetic yields. This document, grounded in the principles of physical organic chemistry, offers a comprehensive examination of their comparative reactivity, supported by experimental insights from related systems.

Structural and Electronic Profile: A Tale of Two Alkoxy Groups

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are classified as alkoxy groups, which exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and a powerful electron-donating resonance effect (+R).

  • Inductive Effect (-I): The high electronegativity of the oxygen atom polarizes the C-O sigma bond, pulling electron density away from the aromatic ring.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect increases the electron density on the ring, particularly at the ortho and para positions.

For alkoxy groups, the resonance effect overwhelmingly dominates the inductive effect, rendering them potent activating groups for electrophilic aromatic substitution.[2][3] The primary distinction between the methoxy and benzyloxy groups lies in the identity of the alkyl portion—methyl versus benzyl. The phenyl group within the benzyl substituent is weakly electron-withdrawing compared to a methyl group. This leads to a slightly stronger inductive pull from the benzyloxy group compared to the methoxy group. However, this difference is generally considered minor, with the oxygen atom's resonance donation being the principal determinant of reactivity.

A more significant difference is steric bulk. The benzyloxy group is considerably larger than the methoxy group, which can influence the accessibility of adjacent reaction sites.

Visualizing the Core Structures

G cluster_0 2-Amino-5-methoxybenzonitrile cluster_1 2-Amino-5-(benzyloxy)benzonitrile mol1 mol1 mol2 mol2

Caption: Molecular structures of the two compared benzonitriles.

Comparative Reactivity Analysis

The overall reactivity of these molecules can be dissected by considering the three primary reactive sites: the aromatic ring, the amino group, and the nitrile group.

Electrophilic Aromatic Substitution (EAS)

In both molecules, the aromatic ring is polysubstituted with two strong activating groups (-NH₂ and -OR) and one deactivating group (-CN). The -NH₂ and -OR groups are ortho, para-directors, while the -CN group is a meta-director.

The directing effects converge to strongly activate positions C-4 and C-6 for electrophilic attack:

  • C-4: para to the -NH₂ group and ortho to the -OR group.

  • C-6: ortho to the -NH₂ group and ortho to the -OR group.

The amino group is one of the most powerful activating groups, and its influence, combined with the alkoxy group, makes the ring highly nucleophilic.[4] The methoxy group is a slightly stronger electron-donating group by resonance than more complex alkoxy groups.[5] Consequently, 2-Amino-5-methoxybenzonitrile is predicted to be marginally more reactive towards electrophiles than its benzyloxy counterpart.

The larger steric profile of the benzyloxy group in 2-Amino-5-(benzyloxy)benzonitrile may also play a role in regioselectivity. It could sterically hinder attack at the adjacent C-6 position, potentially favoring substitution at the C-4 position to a greater extent than in the methoxy analogue.

Visualizing EAS Activation

Sources

Crystal Structure Determination of 2-Amino-5-(benzyloxy)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of 2-Amino-5-(benzyloxy)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Imperative

In the development of small-molecule kinase inhibitors, 2-Amino-5-(benzyloxy)benzonitrile serves as a critical pharmacophore scaffold. Its structural integrity—specifically the planarity of the aminobenzonitrile core relative to the flexible benzyloxy tail—dictates downstream solubility, packing efficiency, and binding affinity.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against key alternatives: Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) . While SC-XRD remains the gold standard for ab initio determination, this analysis evaluates where alternative high-throughput methods may offer superior efficiency during early-phase screening.

Comparative Analysis: SC-XRD vs. Alternatives

For a molecule like 2-Amino-5-(benzyloxy)benzonitrile, structural ambiguity often arises from the torsion angle of the ether linkage (


). The following comparison evaluates how effectively each method resolves this specific conformational challenge.
Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (The Gold Standard) PXRD (The Screening Alternative) CSP (The In-Silico Alternative)
Resolution Atomic (< 0.8 Å).[1] Unambiguous assignment of torsion angles.Medium. Peak overlap often obscures specific atomic positions in flexible tails.Theoretical. Dependent on force-field accuracy (e.g., DFT B3LYP).
Sample Requirement High-quality single crystal (

mm).
Microcrystalline powder (mg scale).None (Virtual).
Polymorph Discrimination Definitive. Can separate mixed phases physically before analysis.Statistical. Detects mixtures but struggles to solve structures of minor congeners.Predictive. Generates energy landscapes to predict possible polymorphs.
Absolute Configuration Yes (using anomalous scattering, Flack parameter).Difficult/Impossible without prior model.N/A (Input defined).
Turnaround Time Slow (Days to Weeks for crystal growth).Fast (Minutes to Hours).Variable (Hours to Days of CPU time).
Cost Efficiency Low (Labor intensive).High (High-throughput compatible).High (Low marginal cost).
Expert Insight: The Causality of Choice
  • Why SC-XRD? For 2-Amino-5-(benzyloxy)benzonitrile, the intermolecular hydrogen bonding (N-H···N) between the amino and nitrile groups drives the lattice formation. Only SC-XRD can definitively map these non-covalent interactions, which are predictors of melting point and tablet stability.

  • When to use PXRD? Once the reference structure is solved via SC-XRD, PXRD becomes the superior tool for batch-to-batch consistency checks during scale-up synthesis.

Experimental Protocols: Validated Workflows

Protocol A: Crystal Growth (Solvent Evaporation Method)

Objective: Obtain diffraction-quality single crystals of 2-Amino-5-(benzyloxy)benzonitrile.

  • Saturation: Dissolve 50 mg of the compound in 5 mL of Ethanol:Ethyl Acetate (1:1 v/v) .

    • Rationale: The benzyloxy tail is hydrophobic, while the amino-nitrile core is polar. A binary solvent system balances these solubilities to prevent rapid, amorphous precipitation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Validation: Removes dust nuclei that cause twinning.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C in a vibration-free environment.

    • Mechanism:[2] Lower temperature reduces kinetic energy, favoring thermodynamic packing (single crystals) over kinetic aggregation (powder).

  • Harvesting: After 48-72 hours, inspect for block-like or prismatic crystals. Mount crystal on a glass fiber using epoxy or Paratone oil.

Protocol B: SC-XRD Data Collection & Refinement

Objective: Solve the phase problem and refine the structural model.

  • Mounting: Place the crystal on a goniometer head.

  • Collection: Irradiate with Mo K\alpha radiation ((\lambda) = 0.71073 Å) at 100 K .

    • Why 100 K? Freezing reduces thermal vibration of the flexible benzyloxy tail, sharpening high-angle reflections.

  • Integration: Use software (e.g., SAINT or CrysAlisPro) to integrate reflections.

  • Solution: Apply Direct Methods (SHELXT) to locate heavy atoms (O, N).

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
    • Critical Step: Locate Hydrogen atoms on the amine (

      
      ) from difference Fourier maps rather than geometric placement to confirm H-bond donor/acceptor distances.
      

Structural Logic & Visualization

The determination process follows a strict logic gate system. If SC-XRD fails (no crystals), the workflow pivots to PXRD indexing or CSP.

G Start Crude 2-Amino-5-(benzyloxy)benzonitrile Solubility Solubility Screen (EtOH/EtOAc/DCM) Start->Solubility Crystallization Slow Evaporation (T = 4°C) Solubility->Crystallization Check Crystal Quality Check (Microscopy) Crystallization->Check SCXRD SC-XRD Data Collection (Mo Kα, 100K) Check->SCXRD Single Crystal Found PXRD PXRD (High Res) + Indexing Check->PXRD Powder/Amorphous Structure Structure Solution (Direct Methods) SCXRD->Structure Final Final Structural Model (CIF File) Structure->Final Experimental Model CSP Comp. Structure Prediction (DFT Optimization) PXRD->CSP Unit Cell Only CSP->Final Theoretical Model

Figure 1: Decision matrix for structural elucidation. Green path represents the optimal SC-XRD workflow; Red path indicates the alternative contingency workflow.

Structural Features to Analyze

Upon solving the structure, the following features define the "performance" of the molecule in a drug discovery context:

  • Torsion Angle (

    
    ):  The angle between the benzonitrile plane and the phenyl ring of the benzyloxy group. A "twisted" conformation (approx. 60-90°) often indicates better solubility than a planar stacking arrangement.
    
  • Dimerization: Look for the

    
     graph set motif, where two molecules pair via 
    
    
    
    hydrogen bonds. This is a characteristic "fingerprint" of amino-benzonitriles [1].

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs. Retrieved from

  • Yousuf, S., et al. (2015).[3] Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E. Retrieved from

  • PubChem. (2025).[4] 2-Amino-5-nitrobenzonitrile Data Sheet. National Library of Medicine. Retrieved from [4]

  • Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[4][5] Acta Crystallographica Section B. Retrieved from

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the anticipated UV-Vis spectroscopic properties of 2-Amino-5-(benzyloxy)benzonitrile against structurally related compounds. In the absence of direct experimental data for the title compound in readily available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent chromophores and auxochromes and comparing them to well-characterized analogues, we can build a robust hypothesis of its spectral behavior. This approach not only facilitates the identification and characterization of 2-Amino-5-(benzyloxy)benzonitrile but also provides a framework for understanding the UV-Vis spectra of similarly complex polysubstituted aromatic systems.

The Underpinnings of UV-Vis Spectroscopy for Aromatic Aminonitriles

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems.[1] For aromatic molecules like 2-Amino-5-(benzyloxy)benzonitrile, the absorption of UV-Vis radiation promotes electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals.[2] The specific wavelengths at which these transitions occur, and their intensities, are highly sensitive to the molecular architecture.

The benzene ring itself exhibits characteristic π → π* transitions, typically showing a strong primary band around 204 nm and a weaker, vibrationally-structured secondary band near 256 nm.[3][4] The attachment of substituents, however, can significantly alter this spectral landscape. Functional groups can be broadly classified as:

  • Chromophores: Covalently bonded, unsaturated groups responsible for electronic absorption, such as the nitrile group (C≡N) and the benzene ring itself.[5]

  • Auxochromes: Saturated groups with non-bonding electrons (like -NH₂ and -OR) that, when attached to a chromophore, modify the wavelength and intensity of absorption.[5]

In 2-Amino-5-(benzyloxy)benzonitrile, we have a benzene ring substituted with three key groups: an amino group (-NH₂), a nitrile group (-CN), and a benzyloxy group (-OCH₂Ph). The amino and benzyloxy groups act as powerful auxochromes, donating electron density to the aromatic ring through resonance. The nitrile group, in contrast, is an electron-withdrawing group. This "push-pull" electronic environment is expected to lead to significant shifts in the absorption maxima (λmax) compared to monosubstituted benzenes, generally towards longer wavelengths (a bathochromic or red shift).

Comparative Analysis with Structural Analogues

To predict the UV-Vis spectrum of 2-Amino-5-(benzyloxy)benzonitrile, we will examine the experimental data of simpler, structurally related molecules. The key is to understand the individual and combined electronic effects of the substituents.

Alternative 1: 2-Aminobenzonitrile

This molecule contains the core 2-aminobenzonitrile structure. The amino group acts as an auxochrome, and its interaction with the benzonitrile chromophore is a key determinant of the spectrum.

Alternative 2: p-Anisidine (4-Methoxyaniline)

p-Anisidine is a useful analogue for the 5-(benzyloxy)aniline portion of our target molecule. The methoxy group is a strong auxochrome, electronically similar to the benzyloxy group, and its effect on the aniline chromophore provides valuable insight.

A Note on 2-Amino-5-methoxybenzonitrile

A closer analogue would be 2-amino-5-methoxybenzonitrile, as the electronic donating properties of a methoxy group are very similar to a benzyloxy group. While this compound is commercially available, a literature search did not yield readily available experimental UV-Vis data. However, its spectral properties are expected to be very close to our target compound.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
2-Aminobenzonitrile H₂N-C₆H₄-CN220, 240Data not readily available
p-Anisidine CH₃O-C₆H₄-NH₂203.2, 234.6, 299.8Data not readily available

Table 1: Experimental UV-Vis Absorption Maxima for Comparative Compounds.

The data for 2-aminobenzonitrile shows two absorption bands in the shorter UV region. For p-anisidine, we observe three distinct maxima, with the one at 299.8 nm indicating a significant bathochromic shift from the secondary band of benzene, a result of the powerful electron-donating effects of both the amino and methoxy groups.

Predicted UV-Vis Profile of 2-Amino-5-(benzyloxy)benzonitrile

Based on the analysis of its constituent parts and comparison with the analogues, we can predict the key features of the UV-Vis spectrum of 2-Amino-5-(benzyloxy)benzonitrile.

The molecule possesses a conjugated system with strong electron-donating groups (amino and benzyloxy) and an electron-withdrawing group (nitrile). This push-pull system is expected to significantly lower the energy gap for π → π* transitions, leading to a pronounced bathochromic shift.

We can anticipate at least two major absorption bands:

  • A high-energy π → π transition* likely below 250 nm, analogous to the bands seen in 2-aminobenzonitrile.

  • A lower-energy π → π transition* at a significantly longer wavelength, likely above 300 nm. This band would be a result of the extended conjugation and the strong intramolecular charge transfer character arising from the push-pull nature of the substituents. The influence of the benzyloxy group is expected to be similar to the methoxy group in p-anisidine, which shows a band at 299.8 nm. Given the additional presence of the electron-withdrawing nitrile group, this band in our target molecule might be further red-shifted.

The non-bonding electrons on the amino nitrogen could also give rise to a weak n → π* transition, which might be obscured by the more intense π → π* bands.

G cluster_target Target Compound Target 2-Amino-5-(benzyloxy)benzonitrile A1 2-Aminobenzonitrile Target->A1 - Benzyloxy group A2 p-Anisidine Target->A2 - Nitrile group at C2 + H at C2 - Benzyl at O A3 2-Amino-5-methoxybenzonitrile Target->A3 ~ Similar electronically (Benzyloxy vs. Methoxy) G start Start prep_stock Prepare Stock Solution (e.g., 100 mg/L) start->prep_stock prep_working Prepare Working Solution (e.g., 5 mg/L) prep_stock->prep_working instrument_setup Instrument Setup (Warm-up, Wavelength Scan) prep_working->instrument_setup baseline Baseline Correction (using pure solvent) instrument_setup->baseline measure Measure Sample Spectrum baseline->measure analyze Data Analysis (Identify λmax, Calculate ε) measure->analyze end End analyze->end

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

References

  • Ansari, F., et al. (2021). A review on the synthesis and applications of benzene derivatives. Journal of Molecular Structure, 1239, 130523.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6). Retrieved from [Link]

  • Inchem.org. (2021). ICSC 0971 - p-ANISIDINE. Retrieved from [Link]

  • Johnson, A., & Lee, B. (2020). Principles of UV-Visible Spectroscopy and its Applications.
  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. St.
  • NIST. (n.d.). Benzonitrile, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Anisidine, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2024). UV-Vis spectroscopy in the characterization and applications of smart microgels and metal... PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • Sielc.com. (n.d.). UV-Vis Spectrum of Aniline. Retrieved from [Link]

  • Smith, J., & Jones, K. (2022). Substituent Effects on the Electronic Spectra of Benzene Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 270, 120845.
  • Stenutz, R. (n.d.). p-anisidine. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • ResearchGate. (2024). Characterization of Bixin by UHPLC-UV-Vis and Application as Latent Fingermark Developer. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-(benzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Amino-5-(benzyloxy)benzonitrile

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Handling novel or complex chemical entities requires a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-5-(benzyloxy)benzonitrile, a compound whose structure suggests a specific hazard profile that must be respected. Our focus extends beyond mere product specifications to deliver actionable, field-proven insights that build a foundation of trust and safety in your critical research endeavors.

Understanding the Hazard: A Structural-Toxicological Assessment

2-Amino-5-(benzyloxy)benzonitrile is a substituted aromatic compound. Its potential hazards are not defined by a single property but by the synergistic effects of its constituent functional groups: an aromatic amine, a nitrile group, and a benzyl ether.

  • Aromatic Amine Moiety: This group is a well-established structural alert for potential toxicity. Aromatic amines as a class can be skin irritants, sensitizers, and in some cases, are associated with long-term health effects.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is a key toxicophore. While not all nitriles are acutely toxic, they can be metabolized to release cyanide in the body. Benzonitrile itself is classified as harmful if swallowed, inhaled, or absorbed through the skin, with high-level exposure potentially leading to severe health consequences, including respiratory distress and central nervous system effects.[1]

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact with the powder.[2][3]

Aggregated GHS information for structurally related compounds indicates that this chemical should be treated as, at minimum: Harmful if swallowed, Harmful in contact with skin, a cause of skin irritation, a cause of serious eye irritation/damage, and a potential respiratory irritant.[3][4] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical necessity.

The Core Principle: Engineering Controls First

Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The hierarchy of controls prioritizes the use of engineering and administrative controls to minimize exposure.[5]

  • Primary Engineering Control: All handling of 2-Amino-5-(benzyloxy)benzonitrile powder must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure to fine particulates.[6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this chemical.[7]

Selecting Your Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE and recommended upgrades for higher-risk tasks involving 2-Amino-5-(benzyloxy)benzonitrile.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Minimum Required (Small quantities, <1g, in fume hood)ANSI Z87.1-compliant safety glasses with side shields.[8]Nitrile gloves (minimum 4 mil thickness).[9][10]Cotton lab coat.[8]Not required if handled exclusively within a certified chemical fume hood.
Recommended (Larger quantities, >1g, or potential for splashing)Chemical splash goggles (indirectly vented).[1]Double-gloving with two pairs of nitrile gloves.[9]Chemical-resistant apron over a lab coat.[10]Not required if handled exclusively within a certified chemical fume hood.
Spill Response / Emergency Full-face shield worn over chemical splash goggles.[11]Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over nitrile).[10]Disposable chemical-resistant coveralls (e.g., Tychem®).[12]Full-face air-purifying respirator (APR) with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA).[2][12][13]
The Causality Behind PPE Choices
  • Eye and Face Protection : Standard safety glasses protect from projectiles but are insufficient against chemical splashes or fine dust. Chemical splash goggles provide a seal around the eyes, which is critical. A face shield adds a further barrier, protecting the entire face from splashes during tasks like reconstituting the compound in solvent.[11]

  • Hand Protection : Nitrile gloves are recommended for general use due to their good resistance to a wide range of chemicals, including many solvents, acids, and bases.[10][14] They are superior to latex for chemical protection.[10] Double-gloving is a prudent measure that provides a backup barrier in case of an unobserved tear or puncture in the outer glove.

  • Body Protection : A standard cotton lab coat is primarily for protecting personal clothing from minor spills.[8] When handling larger quantities or performing vigorous operations, a chemical-resistant apron is necessary to prevent saturation of the lab coat and subsequent skin contact. For emergencies, a fully disposable suit prevents widespread contamination of personal clothing and skin.[12]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. The following workflow ensures that protection is maintained throughout the handling process.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Coveralls d2 2. Inner Gloves d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (over cuff) d4->d5 f1 1. Remove Outer Gloves f2 2. Remove Gown / Apron f1->f2 f3 3. Remove Goggles / Face Shield f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Remove Respirator (if used) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.

Emergency Protocols: Spills and Exposures

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in their use.[1]

Step-by-Step Spill Response Plan
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Ventilate: Ensure the chemical fume hood is operating. If the spill is outside the hood, increase ventilation to the room if it is safe to do so.

  • Don PPE: Before re-entering the area, don the appropriate spill response PPE as detailed in the table above, including respiratory protection.[6]

  • Contain: Cover the spill with an absorbent material suitable for chemical spills, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash: Remove PPE as per the doffing procedure and wash hands and any potentially exposed skin thoroughly.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air. Seek immediate medical attention.[15]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]

Waste Disposal: A Cradle-to-Grave Responsibility

All materials contaminated with 2-Amino-5-(benzyloxy)benzonitrile, including gloves, disposable lab coats, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all solid waste in a clearly labeled, sealed hazardous waste container.[6]

  • Labeling: The label must read "Hazardous Waste" and clearly identify the contents.[6]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. The recommended method is incineration.[6] Do not dispose of this chemical down the drain.

Waste Segregation Logic

Waste_Disposal Compound 2-Amino-5-(benzyloxy)benzonitrile (Solid Waste & Contaminated Items) Waste_Bag Clearly Labeled, Sealed Hazardous Waste Container Compound->Waste_Bag  Collect All Drain Sink / Drain (Prohibited) Compound->Drain  DO NOT DISPOSE Incineration Licensed Professional Waste Disposal Service (Incineration) Waste_Bag->Incineration  Transfer for Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.